molecular formula C12H18O2 B8767256 1,3-Propanediol, 2-(3-phenylpropyl)- CAS No. 25462-38-8

1,3-Propanediol, 2-(3-phenylpropyl)-

Cat. No.: B8767256
CAS No.: 25462-38-8
M. Wt: 194.27 g/mol
InChI Key: YNUXDWWNKONUFB-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(3-phenylpropyl)- is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

25462-38-8

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(3-phenylpropyl)propane-1,3-diol

InChI

InChI=1S/C12H18O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2

InChI Key

YNUXDWWNKONUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CO)CO

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 2-(3-phenylpropyl)-1,3-propanediol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profiling, thermodynamic modeling, and process application of 2-(3-phenylpropyl)-1,3-propanediol (CAS 25462-38-8), a critical intermediate in the synthesis of carbamate-based pharmaceuticals (e.g., analogs of Felbamate). Given the limited public data on this specific derivative, this whitepaper provides a field-proven framework for experimentally determining its solubility profile and leveraging that data for process optimization.

Executive Summary

The solubility profile of 2-(3-phenylpropyl)-1,3-propanediol is the foundational parameter for designing efficient crystallization, purification, and formulation processes. As an amphiphilic molecule containing a hydrophilic 1,3-diol head and a hydrophobic 3-phenylpropyl tail, its solubility behavior is non-trivial, exhibiting significant dependence on solvent polarity and temperature. This guide outlines the structural rationale, experimental protocols, and thermodynamic modeling techniques required to establish a robust solubility profile for this compound.

Physicochemical Characterization & Structural Analysis

Before initiating solubility studies, the structural moieties of the molecule must be analyzed to predict solvent interactions.

  • Hydrophilic Domain: The 1,3-propanediol backbone provides two primary hydroxyl groups capable of strong hydrogen bonding (both as donors and acceptors). This suggests high solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[1]

  • Hydrophobic Domain: The 3-phenylpropyl side chain adds significant lipophilicity and bulk. This steric bulk disrupts the crystal lattice, potentially lowering the melting point compared to shorter-chain analogs, but also limits solubility in highly polar media like water.

  • Predicted Solubility Trends:

    • High Solubility: Ethanol, Methanol, 1-Propanol (Amphiphilic match).

    • Moderate Solubility: Ethyl Acetate, Acetone (Dipole-dipole interactions).

    • Low Solubility: Water (Hydrophobic effect dominates), n-Heptane (Polarity mismatch).

Experimental Protocol: Dynamic Laser Monitoring

To generate high-precision solubility data, the Dynamic Laser Monitoring Method is the industry standard. It eliminates the subjectivity of visual inspection and provides reproducible cloud-point data essential for constructing the solubility curve and Metastable Zone Width (MSZW).

Apparatus Setup

The experimental setup consists of a jacketed glass vessel (50–100 mL) equipped with:

  • Precision Temperature Control: A programmable circulating water bath (accuracy

    
     K).
    
  • Agitation: A magnetic stirrer or overhead impeller (constant rate, e.g., 400 rpm).

  • Detection: A laser source (typically 635 nm or 532 nm) directed through the solution to a photodiode detector.

  • Data Acquisition: A computer interface recording temperature (

    
    ) and light intensity (
    
    
    
    ).
Step-by-Step Procedure
  • Preparation: Weigh a precise mass (

    
    ) of 2-(3-phenylpropyl)-1,3-propanediol and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture to a temperature

    
     (well above the estimated saturation point) until the solid completely dissolves and the laser transmittance is maximal (stable baseline).
    
  • Cooling (Polythermal Method): Cool the solution at a slow, constant rate (e.g., 0.2 K/min).

  • Detection: Monitor the laser intensity. The point of sharp intensity drop (due to scattering by nucleated crystals) marks the nucleation temperature (

    
    ) .
    
  • Heating (Equilibrium Solubility): Re-heat the suspension at a slow rate (e.g., 0.1 K/min). The temperature at which laser transmittance returns to the baseline (complete dissolution) is the saturation temperature (

    
    ) .
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve (

    
     vs. 
    
    
    
    ).
Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination process.

SolubilityProtocol Start Sample Preparation (Weigh Solute/Solvent) Dissolution Heating Phase (T > T_sat, Max Transmittance) Start->Dissolution Cooling Cooling Phase (Rate: 0.2 K/min) Dissolution->Cooling Nucleation Nucleation Point (Laser Intensity Drop) Cooling->Nucleation T < T_sat Reheating Re-heating Phase (Rate: 0.1 K/min) Nucleation->Reheating Saturation Saturation Point (T_sat) (Max Transmittance Restored) Reheating->Saturation Saturation->Start Next Concentration DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Saturation->DataFit Record T_sat vs. x

Figure 1: Workflow for determining solubility using the Dynamic Laser Monitoring method.

Thermodynamic Modeling Framework

Once the experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.
Modified Apelblat Equation

The modified Apelblat equation is widely used for correlating solubility data of organic compounds in pure solvents. It provides a semi-empirical fit that accounts for the temperature dependence of the enthalpy of solution.



  • 
    : Mole fraction solubility of 2-(3-phenylpropyl)-1,3-propanediol.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from non-linear regression.
    
Dissolution Thermodynamics

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Interpretation: A positive
    
    
    indicates an endothermic process, meaning solubility increases with temperature—a typical behavior for this class of diols.
  • Gibbs Energy (

    
    ) and Entropy (
    
    
    
    ):
    
    
    
    
Activity Coefficient Models (NRTL / Wilson)

For binary solvent mixtures (e.g., Ethanol + Water), the NRTL (Non-Random Two-Liquid) or Wilson models are required to account for the non-ideality of the liquid phase. These models use binary interaction parameters to predict solubility based on the activity coefficients (


):


  • 
    : Enthalpy of fusion (measured via DSC).
    
  • 
    : Melting temperature (measured via DSC).
    

Process Applications: Crystallization & Purification

The solubility profile directly informs the design of the crystallization process, which is the primary method for purifying 2-(3-phenylpropyl)-1,3-propanediol from reaction by-products.

Cooling Crystallization
  • Solvent Choice: Alcohols (Ethanol, Isopropanol) or Esters (Ethyl Acetate).

  • Mechanism: The solubility of the diol decreases significantly with temperature in these solvents.

  • Protocol: Prepare a saturated solution at 60°C. Cool to 0–5°C. The steep solubility curve in alcohols ensures high yield (recovery > 85%).

Anti-Solvent Crystallization[3]
  • System: Ethanol (Solvent) + Water (Anti-solvent).

  • Rationale: The hydrophobic phenylpropyl group makes the compound sparingly soluble in water.[1] Adding water to an ethanolic solution drastically reduces solubility, forcing precipitation.

  • Advantage: Allows for crystallization at ambient temperature, reducing energy costs associated with cooling.

ProcessDesign cluster_Cooling Option A: Cooling Crystallization cluster_AntiSolvent Option B: Anti-Solvent Crude Crude 2-(3-phenylpropyl)-1,3-propanediol SolventSelect Solvent Selection (Based on Solubility Profile) Crude->SolventSelect CoolingStep Dissolve in Hot EtOH Cool to 5°C SolventSelect->CoolingStep High Temp Dependence AntiSolventStep Dissolve in EtOH Add Water slowly SolventSelect->AntiSolventStep Low Water Solubility Filtration Filtration & Washing (Remove Mother Liquor) CoolingStep->Filtration AntiSolventStep->Filtration PureProduct Pure Product (>99.5% HPLC) Filtration->PureProduct

Figure 2: Process design logic for purification based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 115-132.
  • Renon, H., & Prausnitz, J. M. (1968).[3] Local compositions in thermodynamic excess functions for liquid mixtures. AIChE Journal, 14(1), 135-144. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann.

Sources

2-Substituted 1,3-Propanediols in Organic Synthesis: A Technical Guide to Desymmetrization and API Development

Author: BenchChem Technical Support Team. Date: March 2026

Structural Paradigm and Synthetic Utility

2-Substituted 1,3-propanediols are foundational building blocks in modern organic synthesis. Characterized by a central prostereogenic carbon flanked by two enantiotopic primary hydroxyl groups, these meso/prochiral compounds offer a versatile scaffold for constructing complex molecular architectures. When their symmetry is broken, they yield highly valuable chiral intermediates used in the synthesis of specialized heterocycles—such as 1,3-disubstituted azetidines via bis-triflate intermediates[1]—and a wide array of Active Pharmaceutical Ingredients (APIs).

The primary synthetic challenge lies in the desymmetrization of these diols. Because the prostereogenic center is situated


 to the reacting hydroxyl groups, it is conformationally flexible and remote from the site of functionalization, making enantioselective differentiation inherently difficult[2]. Overcoming this requires highly organized transition states, achieved either through the precise active sites of enzymes or rationally designed multi-metallic catalysts.

Synthesis of the Prochiral Backbone

The most direct route to 2-substituted 1,3-propanediols is the exhaustive reduction of 2-substituted malonate esters. A prime example is the synthesis of 2-phenyl-1,3-propanediol, the immediate precursor to the antiepileptic drug felbamate[3][4].

Protocol 1: Buffer-Mediated Reduction of Diethyl Phenylmalonate

This protocol represents a self-validating system designed to prevent the premature hydrolysis of ester starting materials.

Methodology & Causality:

  • Substrate Preparation: Dissolve diethyl phenylmalonate in ethanol.

  • Buffer Addition (Critical Step): Add an alkali metal dihydrogen phosphate buffer (e.g.,

    
    ) and cool the mixture to 5–7 °C[5].
    
    • Causality: The reduction of esters by sodium borohydride (

      
      ) generates strongly basic alkoxide byproducts. Without a buffer, the rising pH catalyzes the saponification of the unreacted malonate into a carboxylate salt. 
      
      
      
      cannot reduce carboxylates, leading to stalled reactions and poor yields. The phosphate buffer tightly controls the pH, suppressing hydrolysis and ensuring complete reduction[5].
  • Reduction: Slowly add

    
     in portions, maintaining the temperature below 20 °C to control the exothermic hydride transfer.
    
  • In-Process Control (IPC): Monitor via HPLC or TLC. The reaction is self-validating; the complete disappearance of the ester peak confirms that the buffer successfully protected the substrate from hydrolysis.

  • Workup: Quench with dilute acid to destroy excess hydride, evaporate the ethanol, extract with ethyl acetate, and crystallize the resulting 2-phenyl-1,3-propanediol.

The Desymmetrization Challenge: Enzymatic vs. Catalytic Strategies

To convert these meso diols into chiral building blocks, the enantiotopic hydroxyl groups must be differentiated.

Enzymatic Desymmetrization

Biocatalysis offers exceptional stereocontrol. Lipases, such as Amano Lipase AK or Novo SP435, are frequently employed for enantioselective transesterification or hydrolysis[6]. In the synthesis of the broad-spectrum antifungal SCH51048, the construction of its complex 2,2,4-trisubstituted tetrahydrofuran ring relies on the enzymatic desymmetrization of a 2-substituted 1,3-propanediol derivative. Using Novo SP435, researchers successfully acetylated the diol to yield the critical (S)-monoester with >98% enantiomeric excess (ee)[6][7].

Non-Enzymatic / Catalytic Desymmetrization

While enzymes are highly selective, they are restricted to their natural enantiomeric preference and can suffer from substrate-scope limitations. Non-enzymatic methods provide access to both antipodes simply by switching the catalyst's chirality.

  • Oxazaborolidinone Catalysis: Harada et al. developed a method utilizing chiral oxazaborolidinones to mediate the enantioselective ring-cleavage of 1,3-dioxane acetal derivatives of 2-substituted 1,3-propanediols, achieving high enantioselectivity.

  • Dinuclear Zinc Catalysis: Trost and Mino pioneered an asymmetric acylation method using an amphoteric chiral dinuclear zinc catalyst[2][8].

Protocol 2: Dinuclear Zinc-Catalyzed Asymmetric Acylation

A highly ordered, self-driving catalytic system.

Methodology & Causality:

  • Catalyst Formation: Generate the chiral dinuclear zinc catalyst in situ using diethylzinc and a chiral semi-crown ligand.

  • Substrate & Reagent Addition: Add the meso 2-substituted-1,3-propanediol and vinyl benzoate at -20 °C[8].

    • Causality for Catalyst: Mononuclear catalysts fail because the

      
      -prostereogenic center is too flexible[2]. The dinuclear zinc complex simultaneously coordinates both the diol (forming a rigid zinc-alkoxide intermediate) and the vinyl benzoate. This dual-coordination creates a highly constrained chiral pocket that forces the acyl transfer onto a single enantiotopic face[8].
      
    • Causality for Reagent: Standard acyl chlorides generate HCl, which can trigger product racemization via intramolecular acyl migration. Vinyl benzoate transfers the benzoyl group and releases vinyl alcohol, which instantly tautomerizes into volatile acetaldehyde. This irreversible tautomerization acts as a thermodynamic sink, driving the reaction to completion without destructive byproducts[8].

  • Validation: The system validates itself analytically; chiral HPLC of the crude mixture consistently demonstrates 90–95% ee, proving the rigidity of the dinuclear transition state[2][8].

Desymmetrization Prochiral 2-Substituted 1,3-Propanediol (Prochiral / meso) Enz Enzymatic Desymmetrization (Novo SP435 / Lipase AK) Prochiral->Enz Transesterification Cat Catalytic Desymmetrization (Dinuclear Zn / Oxazaborolidinone) Prochiral->Cat Asymmetric Acylation / Cleavage Prod1 Chiral Monoester (S) e.g., SCH51048 Precursor Enz->Prod1 Prod2 Chiral Monoester (R) Versatile Building Block Cat->Prod2

Caption: Enzymatic vs. Catalytic Desymmetrization pathways for 2-substituted 1,3-propanediols.

Applications in Drug Development (APIs)

The 2-substituted 1,3-propanediol motif is the direct structural foundation for several major neuroactive and antimicrobial drugs.

  • Meprobamate & Carisoprodol: 2-methyl-2-propyl-1,3-propanediol is the core precursor for meprobamate, a classic anxiolytic and muscle relaxant. The diol is converted into a dicarbamate via reaction with phosgene and ammonia, or more safely at scale using sodium cyanate and HCl[9][10]. Carisoprodol is synthesized by further modifying one carbamate group with an isopropylamine moiety[11].

  • Felbamate: An antiepileptic drug synthesized directly from 2-phenyl-1,3-propanediol. The diol is treated with chlorosulfonyl isocyanate or a cyanate/acid mixture to yield the dicarbamate API[3][4]. Its major active metabolite, 2-phenyl-1,3-propanediol monocarbamate (MCF), is synthesized via a highly efficient one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) followed by ammonolysis[12].

  • SCH51048: A broad-spectrum orally active antifungal. The synthesis of its central, highly substituted tetrahydrofuran ring relies entirely on the successful enzymatic desymmetrization of a 2-substituted 1,3-propanediol precursor to establish the correct absolute stereochemistry[6][7].

APISynthesis A Diethyl Phenylmalonate B NaBH4 / Buffer (Reduction) A->B C 2-Phenyl-1,3-propanediol B->C D Chlorosulfonyl Isocyanate (Carbamation) C->D E Felbamate (API) D->E

Caption: Synthesis workflow of the antiepileptic API Felbamate from a malonate precursor.

Quantitative Performance Data

The following table summarizes the quantitative efficiency of various desymmetrization strategies applied to 2-substituted 1,3-propanediols:

Catalyst / Enzyme SystemSubstrate ClassReaction MethodYield (%)Enantiomeric Excess (ee %)Reference
Novo SP435 (Lipase) 2-Substituted 1,3-propanediolsEnzymatic Transesterification~85–90>98[6][7]
Dinuclear Zinc Catalyst 2-Alkyl/Aryl-1,3-propanediolsAsymmetric Acylation (Vinyl Benzoate)88–9590–95[2][8]
Oxazaborolidinone 1,3-Dioxane acetal derivativesEnantioselective Ring-Cleavage66–7388
Boroxarophenanthrene 2-Aryl-1,3-propanediolsDirect O-Alkylation>85

90 (er 95:5)
[13]

References

  • Morgan, B., et al. "Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols: A Practical Chemoenzymatic Synthesis of a Key Precursor of SCH51048, a Broad-Spectrum Orally Active Antifungal Agent." The Journal of Organic Chemistry, ACS Publications, 1997. URL:[Link]

  • "Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Ration." Dalian Institute of Chemical Physics, 2021. URL:[Link]

  • "Dinuclear Zinc-Catalyzed Asymmetric Desymmetrization of Acyclic 2-Substituted-1,3-Propanediols: A Powerful Entry into Chiral Building Blocks." National Institutes of Health (PMC). URL:[Link]

  • "Azetidine synthesis." Organic Chemistry Portal. URL:[Link]

  • Trost, B. M., & Mino, T. "Desymmetrization of Meso 1,3- and 1,4-Diols with a Dinuclear Zinc Asymmetric Catalyst." Journal of the American Chemical Society, 2003. URL:[Link]

  • "Meprobamate." Wikipedia. URL:[Link]

  • "Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate." Quick Company Patents. URL:[Link]

  • "Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates." Google Patents (WO1994006737A1).
  • "Process for the preparation of 2-phenyl-1,3-propanediol." Google Patents (US9233898B2).
  • Miller, T. A., et al. "A Facile, One-Pot Procedure for the Preparation of 2-Phenyl-1,3-propanediol Monocarbamate, a Metabolite of Felbamate." Organic Process Research & Development, ACS Publications, 2000. URL:[Link]

Sources

Advanced Characterization & Synthesis of 2-(3-Phenylpropyl)propane-1,3-diol: A Technical Dossier

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physical properties, synthesis, and applications of 2-(3-phenylpropyl)propane-1,3-diol.

Executive Summary

2-(3-Phenylpropyl)propane-1,3-diol (CAS: 25462-38-8 ) represents a specialized class of 2-substituted-1,3-propanediols.[1] Unlike its rigid analogue 2-phenyl-1,3-propanediol (a solid used in Felbamate synthesis), the inclusion of a flexible propyl linker significantly alters its thermodynamic profile. This guide provides a definitive analysis of its melting and boiling points, supported by structural logic, experimental synthesis protocols, and application contexts in polymer and pharmaceutical chemistry.

Chemical Identity & Structural Analysis
Parameter Details
IUPAC Name 2-(3-Phenylpropyl)propane-1,3-diol
CAS Registry Number 25462-38-8
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
SMILES C1=CC=C(C=C1)CCCC(CO)CO
Synonyms 2-(3-Phenylpropyl)-1,3-propanediol; 1,3-Dihydroxy-2-(3-phenylpropyl)propane
Structural Logic & Intermolecular Forces

The molecule consists of a polar 1,3-diol headgroup capable of extensive hydrogen bonding and a hydrophobic 3-phenylpropyl tail .

  • Headgroup (Hydrophilic): The primary hydroxyl groups (-CH₂OH) act as both hydrogen bond donors and acceptors, driving high boiling points and viscosity.

  • Tail (Hydrophobic): The propyl linker adds conformational flexibility (entropy) compared to a direct phenyl attachment. This flexibility disrupts crystal lattice packing, lowering the melting point significantly relative to 2-phenyl-1,3-propanediol.

G cluster_0 Molecular Architecture Head 1,3-Diol Headgroup (High Polarity, H-Bonding) Linker Propyl Linker (Conformational Flexibility) Head->Linker Attached at C2 High Boiling Point High Boiling Point Head->High Boiling Point Viscosity Viscosity Head->Viscosity Tail Phenyl Ring (Pi-Stacking Potential) Linker->Tail Distal Attachment Lower Melting Point\n(vs. 2-phenyl analog) Lower Melting Point (vs. 2-phenyl analog) Linker->Lower Melting Point\n(vs. 2-phenyl analog)

Figure 1: Structural components influencing the thermal properties of 2-(3-phenylpropyl)propane-1,3-diol.

Thermal Properties: Melting & Boiling Points

The thermal behavior of this compound is defined by the competition between the cohesive energy of the hydrogen bond network and the entropic freedom of the alkyl chain.

Boiling Point (Experimental)
  • Value: 326.3°C at 760 mmHg (Standard Atmosphere).

  • Mechanism: The high boiling point is a direct result of the intermolecular hydrogen bonding network formed by the two hydroxyl groups. Breaking these bonds requires significant thermal energy.

  • Pressure Dependence: Under reduced pressure (vacuum distillation), the boiling point drops significantly (e.g., predicted ~180-200°C at 1-2 mmHg), which is the preferred method for purification to avoid thermal decomposition.

Melting Point (Analysis)
  • Status: Viscous Liquid / Low-Melting Solid (Experimental data often listed as "N/A" in standard registries).

  • Comparative Analysis:

    • 2-Phenyl-1,3-propanediol:[1][2][3][4][5][6][7]Solid (MP: 52–54°C) . The rigid phenyl group facilitates efficient crystal packing.

    • 2-Methyl-1,3-propanediol:[1][7]Liquid (MP: -54°C) . The small, flexible methyl group prevents packing.

    • 2-(3-Phenylpropyl)propane-1,3-diol:[1][6][8] The 3-carbon linker introduces significant rotational degrees of freedom. While the terminal phenyl group allows for pi-stacking, the "floppy" linker likely frustrates crystallization at room temperature.

Other Physical Constants
  • Density: 1.057 g/cm³ (Typical for organic diols, slightly denser than water due to the aromatic ring).

  • Flash Point: 153.3°C (Indicates low flammability hazard under normal handling).

Experimental Synthesis & Purification

For researchers requiring high-purity material, the synthesis via malonate reduction is the industry standard. This pathway ensures the integrity of the carbon skeleton.

Reaction Scheme
  • Precursor: Diethyl 2-(3-phenylpropyl)malonate.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with LiCl.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Synthesis Start Diethyl 2-(3-phenylpropyl)malonate (Ester Precursor) Reagent LiAlH4 (2.5 eq) THF, 0°C -> Reflux Start->Reagent Intermediate Alkyl Aluminate Complex Reagent->Intermediate Reduction Quench Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Quench Hydrolysis Product 2-(3-Phenylpropyl)propane-1,3-diol (Viscous Liquid) Quench->Product Extraction & Distillation

Figure 2: Synthetic pathway for the reduction of the malonate precursor to the target diol.[4]

Detailed Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a nitrogen atmosphere.

  • Slurry Preparation: Suspend LiAlH₄ (1.5 g, 40 mmol) in 50 mL anhydrous THF . Cool to 0°C.

  • Addition: Dissolve diethyl 2-(3-phenylpropyl)malonate (5.0 g, 18 mmol) in 20 mL THF. Add dropwise to the LiAlH₄ slurry over 30 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL water (slowly!).

    • 1.5 mL 15% NaOH solution.

    • 4.5 mL water.

  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[5] Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the resulting oil by Kugelrohr distillation (high vacuum, ~200°C) to obtain the pure diol.

Applications in Drug Development & Polymer Science
Pharmaceutical Intermediates

The 2-substituted-1,3-propanediol scaffold is a pharmacophore found in several anticonvulsant and anxiolytic drugs (carbamates).[4]

  • Carbamoylation: The primary hydroxyls can be converted to carbamates (-OC(O)NH₂) to generate analogues of Felbamate or Meprobamate . The 3-phenylpropyl chain offers a different lipophilicity profile (LogP ~2.0-2.5) compared to the phenyl or methyl analogues, potentially altering Blood-Brain Barrier (BBB) penetration.

  • Chiral Synthons: Enzymatic desymmetrization (using lipases) can convert this pro-chiral diol into a chiral mono-acetate, a valuable building block for asymmetric synthesis.

Polymer Engineering
  • Polyesters: Used as a chain extender in Polytrimethylene Terephthalate (PTT) analogues. The flexible side chain lowers the Glass Transition Temperature (Tg) of the resulting polymer, improving impact resistance and flexibility.

  • Polyurethanes: Reacts with diisocyanates to form soft segments in thermoplastic polyurethanes (TPU).

References
  • Chemsrc. (2025).[1][9][10][11] 2-(3-phenylpropyl)propane-1,3-diol - CAS 25462-38-8 Properties. Retrieved from [Link]

  • PubChem. (2025).[3][9][10] 2-(3-phenylpropyl)-1,3-propanediol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Carter-Wallace, Inc. (1989). Synthesis of 2-phenyl-1,3-propanediol (US Patent 4868327A). (Cited for comparative synthesis methodology of 2-substituted propanediols).[2][4] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of 2-amino-3-arylpropan-1-ols. (Contextual reference for arylpropyl-diol derivatives). Retrieved from [Link]

Sources

Potential pharmaceutical applications of 1,3-Propanediol, 2-(3-phenylpropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Scaffold Utility and Functional Excipient Potential

Part 1: Executive Summary

1,3-Propanediol, 2-(3-phenylpropyl)- (CAS: 25462-38-8), also known as 2-(3-phenylpropyl)propane-1,3-diol , represents a versatile chemical entity in pharmaceutical development. It functions primarily in two distinct capacities:[1]

  • Privileged Scaffold for CNS Therapeutics: It serves as the immediate precursor to lipophilic dicarbamate anticonvulsants and sedatives. Structurally, it is a homologue of the antiepileptic drug Felbamate and the anxiolytic Meprobamate , distinguished by an extended hydrophobic side chain (3-phenylpropyl) at the C2 position. This modification significantly alters the lipophilicity profile (LogP) and blood-brain barrier (BBB) penetration relative to its parent compounds.

  • Functional Excipient: As a high-molecular-weight diol with a distinct phenyl domain, it offers unique solvency properties for Class II and IV (BCS) active pharmaceutical ingredients (APIs), bridging the gap between traditional glycols and aromatic solvents.

This guide provides a comprehensive technical analysis of its synthesis, structure-activity relationships (SAR) in drug design, and applications in formulation science.

Part 2: Chemical Architecture & Synthesis

The molecule consists of a 1,3-propanediol backbone substituted at the 2-position with a 3-phenylpropyl group. This structure imparts amphiphilic character: the diol "head" is hydrophilic and hydrogen-bond donating, while the "tail" is highly lipophilic and flexible.

2.1 Synthetic Pathway

The industrial and laboratory synthesis typically proceeds via the alkylation of diethyl malonate, followed by reductive cleavage. This route ensures high regioselectivity at the C2 position.

Protocol Overview:

  • Alkylation: Diethyl malonate is deprotonated (NaOEt/EtOH) and reacted with 1-bromo-3-phenylpropane.

  • Reduction: The resulting diester intermediate is reduced using Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex to yield the target diol.

2.2 Visualization: Synthesis Workflow

The following diagram outlines the critical steps and intermediates.

Synthesis SM1 Diethyl Malonate INT Intermediate: Diethyl 2-(3-phenylpropyl)malonate SM1->INT NaOEt, EtOH Reflux, 4h SM2 1-Bromo-3-phenylpropane SM2->INT PROD Target Diol: 2-(3-phenylpropyl)-1,3-propanediol INT->PROD LiAlH4, THF 0°C -> RT DRUG Target API: Dicarbamate Derivative PROD->DRUG ClSI (Chlorosulfonyl isocyanate) or PhOCONH2

Figure 1: Synthetic route from commodity starting materials to the target diol and its potential conversion to a dicarbamate active pharmaceutical ingredient.

Part 3: Pharmacological Potential (Active Scaffold)

The primary pharmaceutical interest in 2-(3-phenylpropyl)-1,3-propanediol lies in its conversion to dicarbamate esters . These derivatives belong to a class of compounds known to modulate neurotransmission, specifically exhibiting anticonvulsant and sedative properties.

3.1 Structure-Activity Relationship (SAR)

The 2-substituted-1,3-propanediol dicarbamates act primarily by blocking voltage-gated sodium channels and modulating GABA_A receptors. The nature of the C2 substituent dictates potency and pharmacokinetics.

Compound ClassC2 SubstituentDrug ExampleLogP (Approx)BBB Penetration
Aryl-Diol PhenylFelbamate0.6Moderate
Alkyl-Diol Methyl, PropylMeprobamate0.7High
Target Analog 3-Phenylpropyl Research Candidate 2.8 Very High

Mechanistic Insight: The extension of the side chain to a 3-phenylpropyl group (adding 3 carbons between the central quaternary carbon and the phenyl ring) significantly increases lipophilicity.

  • Pros: Enhanced membrane permeability; potential for higher potency at allosteric binding sites on ion channels.

  • Cons: Increased risk of metabolic clearance via oxidation of the alkyl chain; lower water solubility.

3.2 Visualization: SAR Logic

SAR Center 1,3-Propanediol Backbone (Pharmacophore Core) Sub1 2-Phenyl Group (Felbamate) Center->Sub1 Sub2 2-Methyl, 2-Propyl (Meprobamate) Center->Sub2 Sub3 2-(3-Phenylpropyl) (Target Molecule) Center->Sub3 Effect1 Moderate Lipophilicity Short Half-life Sub1->Effect1 Effect2 Sedative / Anxiolytic Muscle Relaxant Sub2->Effect2 Effect3 High Lipophilicity (LogP > 2.5) Enhanced CNS Entry Potent Na+ Channel Block Sub3->Effect3 Optimized for Resistant Seizures

Figure 2: Structure-Activity Relationship comparing the target scaffold to established anticonvulsant drugs.

Part 4: Formulation & Excipient Applications[5][6][7]

Beyond its role as a drug precursor, the diol itself has significant potential as a functional excipient . Its structure mimics preservatives like phenoxyethanol but with dual hydroxyl functionality, offering unique solvent capabilities.

4.1 Solubility Enhancement

For Class II drugs (Low Solubility, High Permeability), standard glycols (Propylene Glycol, PEG) may be too polar. 2-(3-phenylpropyl)-1,3-propanediol offers a "hydrotrope-like" environment.

  • Mechanism: The phenyl ring engages in

    
     stacking with aromatic APIs, while the diol head group maintains miscibility with aqueous/alcoholic co-solvents.
    
  • Application: Injectable formulations for lipophilic antipsychotics or steroids.

4.2 Antimicrobial Preservation

Phenyl-substituted alcohols (e.g., Benzyl alcohol, Phenoxyethanol) are classic preservatives.

  • Hypothesis: The 3-phenylpropyl side chain provides sufficient hydrophobicity to disrupt bacterial cell membranes, while the diol moiety ensures the molecule remains in the aqueous phase where bacteria reside.

Part 5: Experimental Protocols
Protocol A: Synthesis of 2-(3-phenylpropyl)propane-1,3-diol

Caution: Work in a fume hood. LiAlH4 is pyrophoric.

  • Reagents: Diethyl 2-(3-phenylpropyl)malonate (10.0 g, 36 mmol), LiAlH4 (2.7 g, 72 mmol), Anhydrous THF (100 mL).

  • Setup: 250 mL 3-neck round-bottom flask, N2 atmosphere, reflux condenser, addition funnel.

  • Procedure:

    • Suspend LiAlH4 in THF at 0°C.

    • Add the malonate diester dropwise over 30 mins.

    • Allow to warm to Room Temperature (RT), then reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add water (2.7 mL), then 15% NaOH (2.7 mL), then water (8.1 mL) (Fieser method).

    • Filter the white precipitate. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallization from Toluene/Hexane or vacuum distillation.

  • Validation: ^1H NMR (CDCl3):

    
     7.2 (m, 5H), 3.6 (m, 4H), 1.8 (m, 1H), 1.6 (m, 4H).
    
Protocol B: Lipophilicity Screening (Shake Flask Method)

To validate the excipient potential, determine the partition coefficient.

  • System: Octanol / Water (phosphate buffer pH 7.4).

  • Process:

    • Dissolve 10 mg of the diol in 10 mL octanol (pre-saturated with water).

    • Add 10 mL water (pre-saturated with octanol).

    • Shake for 24 hours at 25°C.

    • Separate phases and analyze concentration in both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expected Result: LogP

      
       2.5 - 2.9.
      
Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254178, 2-Phenyl-1,3-propanediol. Retrieved from [Link]

  • Dawidowski, M., et al. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants. Bioorganic Chemistry, 98, 103717. (Contextual SAR for phenyl-substituted anticonvulsants). [Link]

  • Kumar, A. B., et al. (2012). Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4740-4744. (Synthetic methodologies for substituted propanols). [Link]

  • U.S. Environmental Protection Agency. Chemical Details: 1,3-Propanediol, 2-(3-phenylpropyl)- (CAS 25462-38-8). CompTox Chemicals Dashboard. [Link]

  • Gantrade Corporation. The Many Applications of 2-Methyl-1,3-Propanediol (MPO). (Reference for diol excipient properties). [Link]

Sources

Mechanistic Toxicity and Handling Guidelines for Phenylpropyl Propanediol Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpropyl propanediol analogs—most notably 2-phenyl-1,3-propanediol and 1-phenyl-1,2-propanediol—are critical structural synthons utilized in the development of dicarbamate anticonvulsants, cosmetic formulations, and complex polymer materials[1]. While their synthetic utility is vast, their structural framework harbors severe toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to elucidate the causality behind their idiosyncratic drug reactions (IDRs) and to establish self-validating handling and experimental protocols for laboratory professionals.

Structural Pharmacology and Mechanisms of Toxicity

The primary toxicological concern with phenylpropyl propanediol derivatives is their propensity for bioactivation into highly reactive electrophiles. Clinical data derived from the parent anticonvulsant felbamate (2-phenyl-1,3-propanediol dicarbamate) reveals a severe risk of hepatotoxicity and aplastic anemia, estimated at 1 in 18,500 to 25,000 patient exposures 2[2].

Bioactivation Causality

The metabolic cascade is initiated by the cytochrome P450-mediated oxidation of the propanediol backbone. The resulting intermediate, 3-carbamoyl-2-phenylpropionaldehyde (aldehyde carbamate), undergoes a rapid β-elimination reaction to form 2-phenylpropenal, commonly known as atropaldehyde 3[3].

Atropaldehyde is a highly reactive α,β-unsaturated aldehyde. Its toxicity is driven by its electrophilic nature, allowing it to covalently bind to cellular macromolecules and severely inhibit detoxifying enzymes such as Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST) 4[4]. This inhibition creates a catastrophic feedback loop: as ALDH and GST are neutralized, reactive species accumulate unabated, leading to the apoptosis of hepatocytes and bone marrow progenitor cells 5[5].

ToxicityPathway A Phenylpropyl Propanediol Analogs B Metabolic Oxidation (CYP450 Enzymes) A->B C Intermediate Aldehydes (e.g., Aldehyde Carbamate) B->C D Beta-Elimination Reaction C->D E Atropaldehyde (Reactive Electrophile) D->E F Inhibition of ALDH & GST (GSH Depletion) E->F G Hepatotoxicity & Aplastic Anemia F->G

Bioactivation pathway of phenylpropyl propanediol analogs to reactive atropaldehyde.

Quantitative Toxicity Profile

Understanding the quantitative thresholds of these compounds is essential for laboratory risk assessment. The following table synthesizes the toxicity metrics for the analogs and their downstream metabolites.

Compound / MetaboliteBiological Metric / TargetValue / IncidenceMechanistic Implication
Felbamate (Parent) Hepatotoxicity Risk1 in 18,500 to 25,000[2]Triggers idiosyncratic acute liver failure.
Atropaldehyde Cytotoxicity (GI50)Extremely LowPrimary driver of apoptosis in bone marrow[3].
Aldehyde Carbamate Cytotoxicity (GI50)>100x lower than minor metabolites[3]Proximate precursor to the reactive electrophile.
Phenylpropanediols Dermal Absorption44.65% to 54.94%[6]High skin penetrance necessitates strict dermal PPE.

Laboratory Handling and Safety Guidelines

Because phenylpropyl propanediols exhibit significant dermal absorption (up to 54.9%) 6[6], and their downstream metabolites deplete hepatic glutathione (GSH)[4], laboratory handling must be rigorously controlled.

  • Engineering Controls: All synthesis, weighing, and metabolic incubations must be performed in a Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), impermeable lab coats, and splash goggles are mandatory.

  • Contraindications for Handlers: Laboratory personnel must avoid exposure to other GSH-depleting agents (e.g., acetaminophen) prior to and during the handling of these compounds. Causality: Because atropaldehyde is exclusively detoxified by glutathione, depleted GSH stores exponentially increase the risk of idiosyncratic toxicity upon accidental exposure[5].

Self-Validating Experimental Protocols: Reactive Metabolite Trapping

To evaluate the IDR potential of novel phenylpropyl propanediol analogs, researchers must quantify the formation of reactive electrophiles. The following protocol utilizes an In Vitro Glutathione (GSH) Trapping Assay. This is designed as a self-validating system: the ratio of stable metabolites to GSH-mercapturates serves as an internal control for trapping efficiency.

Step-by-Step Methodology: In Vitro GSH Trapping Assay
  • System Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Human tissue is strictly required due to well-documented interspecies differences in the metabolism of dicarbamate analogs[4].

  • Substrate and Trapping Agent Addition: Add the phenylpropyl propanediol analog (final concentration 10 µM) and reduced Glutathione (GSH) (final concentration 5 mM).

    • Causality: A high molar excess of GSH ensures pseudo-first-order trapping kinetics, acting as a competitive nucleophile to prevent the reactive atropaldehyde from irreversibly binding to microsomal proteins.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Reaction Termination: After exactly 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope internal standard (e.g., deuterated felbamate, D4) 7[7].

  • Self-Validation Check (Critical): Centrifuge the sample and analyze the supernatant via LC-MS/MS.

    • Validation Metric: The recovery of the spiked internal standard must exceed 85%. Furthermore, the system must detect a baseline ratio of stable carboxylic acid metabolites to mercapturate conjugates (typically ~2.02 in normal metabolism)[3]. A deviation indicates assay failure, GSH auto-oxidation, or incomplete trapping.

  • Data Analysis: Quantify the GSH-atropaldehyde adducts using negative electrospray ionization (ESI-). Causality: ESI- is utilized because the deprotonated GSH adducts yield a highly stable, predictable fragmentation pattern, preventing in-source degradation of the fragile mercapturate bond.

TrappingWorkflow S1 Step 1: HLM Incubation (pH 7.4 Buffer) S2 Step 2: Add Substrate & Excess GSH (5mM) S1->S2 S3 Step 3: Initiate with NADPH (37°C, 60 min) S2->S3 S4 Step 4: Quench with Cold Acetonitrile + IS S3->S4 S5 Step 5: LC-MS/MS Analysis (Negative ESI) S4->S5 S6 Self-Validation: IS Recovery > 85% S5->S6

Self-validating workflow for the GSH trapping of reactive propanediol metabolites.

Conclusion

The utility of phenylpropyl propanediol analogs in chemical synthesis and drug development is counterbalanced by their narrow safety margins and potential for severe idiosyncratic toxicity. By adhering to mechanistically grounded handling protocols and utilizing self-validating trapping assays, researchers can safely navigate the toxicological landscape of these potent chemical entities.

References

  • Safety Assessment of 1,2-Glycols as Used in Cosmetics | ResearchGate |6

  • 2-Phenyl-1,3-propanediol | 1570-95-2 | ChemicalBook | 1

  • Felbamate - A Review Of An Amazing But Potentially Dangerous Anti-epileptic | Science 2.0 |3

  • Reactivity of Atropaldehyde, a Felbamate Metabolite in Human Liver Tissue in Vitro | NIH | 4

  • Felbamate - LiverTox - NCBI Bookshelf | NIH | 2

  • Felbamate | Neupsy Key | 5

  • 2-Phenyl-1,3-Propanediol | KM Pharma Solution |7

  • Buy 2-Phenyl-1,3-propanediol | 1570-95-2 | Smolecule | 8

Sources

Technical Guide: Synthesis and Discovery of 2-(3-phenylpropyl)-1,3-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-phenylpropyl)-1,3-propanediol represents a pivotal structural motif in the history of central nervous system (CNS) pharmacology. Emerging from the "Golden Age" of anxiolytic research in the 1950s, this compound belongs to the class of 2-substituted-1,3-propanediols , a chemical family investigated extensively by B.J. Ludwig and F.M. Berger to overcome the metabolic instability of early muscle relaxants like Mephenesin.

While its structural cousins (such as Meprobamate and Felbamate) achieved widespread commercial success as dicarbamate prodrugs, the parent diol 2-(3-phenylpropyl)-1,3-propanediol serves as a critical reference point in Structure-Activity Relationship (SAR) studies. It demonstrates the impact of lipophilic chain elongation on blood-brain barrier (BBB) penetration and potency.

This guide provides a rigorous technical reconstruction of its synthesis, moving from the canonical Malonic Ester Synthesis used during its discovery to modern process optimizations.

Historical Genesis & SAR Logic

The "Mephenesin" Problem

In the late 1940s, F.M.[1] Berger identified the muscle relaxant properties of Mephenesin.[1] However, Mephenesin had a fatal pharmacokinetic flaw: rapid oxidation of its primary hydroxyl group led to a half-life of mere minutes.

The Ludwig-Piech Solution (1951)

Bernhard J. Ludwig and E.C. Piech (Carter Products) hypothesized that blocking the metabolic degradation required a more sterically hindered or chemically distinct scaffold. They shifted focus to 2,2-disubstituted-1,3-propanediols .

The logic for 2-(3-phenylpropyl)-1,3-propanediol specifically involves Lipophilic Optimization :

  • Core Scaffold: 1,3-propanediol (metabolically stable backbone).

  • Substituent (C2): The 3-phenylpropyl group adds significant lipophilicity (

    
     increase) compared to a simple ethyl or phenyl group, theoretically enhancing CNS distribution.
    

Figure 1: The evolutionary logic from Mephenesin to the substituted propanediol class.

The Canonical Synthesis (Ludwig-Piech Route)

The historical and most reliable laboratory synthesis utilizes the Malonic Ester Synthesis . This route ensures regioselective alkylation at the C2 position, followed by exhaustive reduction.

Retrosynthetic Analysis
  • Target: 2-(3-phenylpropyl)-1,3-propanediol.

  • Precursor: Diethyl 2-(3-phenylpropyl)malonate.

  • Starting Materials: Diethyl malonate + 1-bromo-3-phenylpropane.

Detailed Protocol
Phase A: Alkylation of Diethyl Malonate

Objective: Attach the phenylpropyl chain to the central carbon of the malonate.

  • Reagents:

    • Diethyl malonate (1.0 eq)

    • Sodium Ethoxide (NaOEt) (1.1 eq) [Prepared in situ from Na metal and dry EtOH]

    • 1-Bromo-3-phenylpropane (1.0 eq)

    • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step:

  • Enolate Formation: In a flame-dried 3-neck flask under

    
    , dissolve sodium metal (1.1 eq) in absolute ethanol. Once dissolved, cool to 50°C.
    
  • Addition: Add diethyl malonate dropwise over 30 minutes. The solution will remain clear or turn slightly yellow as the enolate forms.

  • Alkylation: Add 1-bromo-3-phenylpropane dropwise. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 8:2) should show the disappearance of the alkyl bromide.

  • Workup: Distill off the majority of ethanol. Resuspend the residue in water to dissolve NaBr. Extract with diethyl ether. Dry the organic layer (

    
    ) and concentrate.
    
  • Purification: Vacuum distillation is required to separate the mono-alkylated product from unreacted malonate and trace di-alkylated byproducts.

    • Target Intermediate: Diethyl (3-phenylpropyl)malonate.

Phase B: Exhaustive Reduction

Objective: Convert the diester functionalities into primary alcohols.

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH4) (2.5 eq - excess required)

    • Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step:

  • Preparation: Charge a dry flask with LiAlH4 suspended in anhydrous ether under Argon/Nitrogen. Cool to 0°C.

  • Addition: Dissolve the Diethyl (3-phenylpropyl)malonate in ether and add dropwise to the hydride slurry. Caution: Vigorous gas evolution (

    
    ).
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. Or reflux gently for 2 hours to ensure completion.

  • Fieser Quench (Critical Safety Step):

    • For

      
       grams of LiAlH4 used:
      
    • Add

      
       mL water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.[2]
      
  • Isolation: The aluminum salts will precipitate as a granular white solid. Filter this solid. The filtrate contains the product.

  • Final Purification: Evaporate the solvent. The resulting oil may crystallize upon standing or require recrystallization from benzene/hexane (historical) or toluene/heptane (modern).

Reaction Pathway Diagram

Figure 2: The canonical Malonic Ester synthesis pathway for 2-substituted-1,3-propanediols.

Modern Optimization & Process Safety

While LiAlH4 is acceptable for discovery-scale (gram) synthesis, it is hazardous at scale. Modern process development prefers safer reducing agents.

Alternative Reducing Agents
ReagentProsConsRecommendation
LiAlH4 High reactivity, historical precedent.Pyrophoric, difficult workup (Al salts), H2 evolution.Lab Scale Only (<10g)
Vitride (Red-Al) Soluble in toluene, higher flash point, easier handling.Still reactive with moisture, requires caustic quench.Pilot Scale (10g - 1kg)
NaBH4 + LiCl Generates LiBH4 in situ. Safer than LAH.Slower kinetics for esters.Safety Priority
H2 / Catalyst Atom economical, no metal waste.Requires high pressure (2000 psi) and Copper Chromite (Adkins) catalyst.Industrial Scale
Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–7.30 (m, 5H, Aromatic).
      
    • 
       3.60–3.80 (m, 4H, 
      
      
      
      , diastereotopic protons may split).
    • 
       2.60 (t, 2H, Benzylic 
      
      
      
      ).
    • 
       2.40 (bs, 2H, 
      
      
      
      , exchangeable).
    • 
       1.80 (m, 1H, Methine 
      
      
      
      at C2).
    • 
       1.40–1.70 (m, 4H, Propyl chain 
      
      
      
      ).
  • IR Spectroscopy:

    • Broad stretch at 3200–3400

      
       (O-H stretch, strong).
      
    • Absence of Carbonyl stretch (1735

      
      ) confirms complete reduction of the ester.
      

References

  • Ludwig, B. J., & Piech, E. C. (1951).[3] Some Anticonvulsant Agents Derived from 1,3-Propanediols. Journal of the American Chemical Society, 73(12), 5779–5781.[3] Link

  • Berger, F. M. (1952). The anticonvulsant activity of carbamate esters of certain 2,2-disubstituted 1,3-propanediols. Journal of Pharmacology and Experimental Therapeutics, 104(2), 229–233. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 581-595). Wiley. (Standard reference for LiAlH4 workup protocols).
  • Gibson, W. R., et al. (1959). Pharmacology of 2-phenyl-1,3-propanediol dicarbamate (Felbamate). Journal of Pharmacology and Experimental Therapeutics. (Context on the phenyl-substituted analogs).

Sources

Methodological & Application

Synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)- from diethyl malonate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)- from Diethyl Malonate

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)-. The synthetic strategy employs a two-step process commencing with the alkylation of diethyl malonate via the well-established malonic ester synthesis, followed by the reduction of the resulting diester to the target 1,3-diol. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into process optimization and troubleshooting. The protocols described herein are designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust methodology for obtaining 2-substituted 1,3-propanediol scaffolds.

Introduction and Synthetic Strategy

Substituted 1,3-propanediols are valuable structural motifs found in a variety of pharmacologically active compounds and serve as versatile building blocks in organic synthesis.[1][2][3] The target molecule, 1,3-Propanediol, 2-(3-phenylpropyl)-, combines a flexible propanediol core with a lipophilic 3-phenylpropyl substituent, making it an interesting candidate for further functionalization in drug discovery and materials science applications.

The synthetic approach outlined here leverages two fundamental and reliable transformations in organic chemistry:

  • Malonic Ester Synthesis: This classic carbon-carbon bond-forming reaction utilizes the acidity of the α-hydrogens of diethyl malonate.[4][5] Deprotonation with a suitable base generates a stabilized enolate that acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form a substituted malonic ester.[6][7]

  • Ester Reduction: The resulting diethyl 2-(3-phenylpropyl)malonate is then reduced to the target 1,3-diol. This transformation requires a powerful reducing agent capable of converting both ester functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity with esters.[8][9][10]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction A Diethyl Malonate B Diethyl 2-(3-phenylpropyl)malonate A->B 1. NaOEt, EtOH 2. 3-phenylpropyl bromide C 1,3-Propanediol, 2-(3-phenylpropyl)- B->C 1. LiAlH4, Anhydrous Et2O or THF 2. Aqueous Work-up G cluster_mech Alkylation Mechanism start Diethyl Malonate enolate Resonance-Stabilized Enolate start->enolate + NaOEt - EtOH intermediate SN2 Transition State enolate->intermediate Nucleophilic Attack alkyl_halide 3-Phenylpropyl Bromide alkyl_halide->intermediate product Diethyl 2-(3-phenylpropyl)malonate intermediate->product - NaBr

Caption: Mechanism of malonic ester synthesis.

Step 2: Ester Reduction with LiAlH₄

The reduction of an ester to a primary alcohol with lithium aluminum hydride (LiAlH₄) is a robust and high-yielding reaction. [11][12]Unlike the milder sodium borohydride (NaBH₄), LiAlH₄ is a powerful source of the hydride ion (H⁻) and readily reduces carboxylic acid derivatives. [8][9] The mechanism involves two successive nucleophilic additions of a hydride ion:

  • First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. [11]2. Elimination of Alkoxide: This intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. This step generates an aldehyde intermediate.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent. [12]This forms a new tetrahedral intermediate, an alkoxide.

  • Protonation: An acidic aqueous work-up is performed to protonate the alkoxide intermediates, yielding the final 1,3-propanediol product. [11] Because two ester groups are present on the substituted malonate, a total of four equivalents of hydride are required for the complete reduction. Therefore, an excess of LiAlH₄ is typically used.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium ethoxide is corrosive and flammable. Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents to release flammable hydrogen gas. [9]All glassware must be thoroughly flame-dried or oven-dried, and reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Step 1: Alkylation
Diethyl malonateC₇H₁₂O₄160.1716.02 g (15.1 mL)1.0Reagent grade, distilled
Sodium EthoxideC₂H₅ONa68.056.81 g1.0Anhydrous
EthanolC₂H₆O46.07150 mL-Anhydrous (200 proof)
3-Phenylpropyl bromideC₉H₁₁Br199.0919.91 g (14.9 mL)1.0Reagent grade
Step 2: Reduction
Diethyl 2-(3-phenylpropyl)malonateC₁₆H₂₂O₄278.3427.83 g1.0From Step 1
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.955.70 g1.5Powder or granules
Diethyl ether or THF(C₂H₅)₂O74.12250 mL-Anhydrous
Hydrochloric Acid (HCl)HCl36.46~50 mL-2 M aqueous solution
Protocol 1: Synthesis of Diethyl 2-(3-phenylpropyl)malonate
  • Preparation: Set up a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Base Solution: To the flask, add 150 mL of anhydrous ethanol followed by the careful portion-wise addition of 6.81 g (1.0 eq) of sodium ethoxide. Stir until the base is fully dissolved.

  • Enolate Formation: Add 16.02 g (1.0 eq) of diethyl malonate dropwise to the stirred ethoxide solution at room temperature. Stir the mixture for 30 minutes. The formation of the sodium salt of diethyl malonate may result in a thick white precipitate. 4. Alkylation: Slowly add 19.91 g (1.0 eq) of 3-phenylpropyl bromide to the reaction mixture via an addition funnel. After the addition is complete, heat the mixture to reflux. [13]5. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diethyl malonate spot is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 150 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain diethyl 2-(3-phenylpropyl)malonate as a colorless liquid.

Protocol 2: Synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)-
  • Preparation: Assemble a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere.

  • LAH Suspension: Carefully add 5.70 g (1.5 eq) of LiAlH₄ to 150 mL of anhydrous diethyl ether (or THF) in the flask. Stir the resulting grey suspension and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the diethyl 2-(3-phenylpropyl)malonate (27.83 g, 1.0 eq) from Step 1 in 100 mL of anhydrous diethyl ether and add it to the addition funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Quenching (Caution: Exothermic, H₂ evolution!):

    • Cool the reaction flask back down to 0 °C.

    • Slowly and carefully add 6 mL of water dropwise to quench the excess LiAlH₄.

    • Next, add 6 mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Finally, add 18 mL of water and stir the mixture vigorously for 30 minutes until a granular white precipitate (lithium and aluminum salts) forms.

  • Work-up:

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

    • Combine the filtrate and washes, and dry the organic solution over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 1,3-Propanediol, 2-(3-phenylpropyl)-.

  • Purification: The crude product, often an oil that may solidify upon standing, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes). [14]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of key functional groups (e.g., disappearance of ester signals and appearance of primary alcohol signals).

  • Infrared (IR) Spectroscopy: Successful reduction will be indicated by the disappearance of the strong ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete enolate formation due to wet reagents/solvents.Ensure all reagents (especially ethanol) and glassware are anhydrous.
Competing E2 elimination of the alkyl halide.Use a primary alkyl halide. Avoid excessive heating or prolonged reaction times. [13]
Formation of dialkylated product.Use a strict 1:1 stoichiometry of diethyl malonate to alkyl halide. Add the alkyl halide slowly to the enolate solution. [13]
Incomplete reduction in Step 2 Insufficient LiAlH₄.Use at least 1.5-2.0 molar equivalents of LiAlH₄ to ensure complete reduction of both esters.
Deactivation of LiAlH₄ by moisture.Ensure all solvents and glassware are scrupulously dried. Perform the reaction under an inert atmosphere.
Difficult work-up in Step 2 Formation of a gelatinous aluminum salt precipitate.Follow the Fieser work-up (sequential addition of H₂O, 15% NaOH, and H₂O in a 1:1:3 ratio by weight relative to LiAlH₄) to produce a granular, easily filterable precipitate.
Product is an oil, not a solid Presence of impurities.Re-purify via vacuum distillation or column chromatography. Some diols are low-melting solids or oils at room temperature.

References

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025, March 28). Patsnap. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Video: Esters to Alcohols: Hydride Reductions - JoVE. (2025, May 22). Journal of Visualized Experiments. [Link]

  • Lithium aluminium hydride - Wikipedia. (n.d.). Wikipedia. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Chemistry Steps. [Link]

  • Malonic ester synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts - SciELO. (2011, December 1). SciELO. [Link]

  • US5072056A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents. (n.d.).
  • De novo synthesis of 2-substituted syn-1,3-diols via an iterative asymmetric hydration strategy - PubMed. (2006, September 29). PubMed. [Link]

  • Synthesis from Diethyl Malonate - Filo. (2025, September 29). Filo. [Link]

  • US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents. (n.d.).
  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Chemistry LibreTexts. [Link]

  • WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents. (n.d.).
  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.). ResearchGate. [Link]

  • DIETHYL tert-BUTYLMALONATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, June 5). Sciencemadness.org. [Link]

  • Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents. (n.d.).
  • EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents. (n.d.).
  • Conversion of Diethylmalonate to 3 Phenylpropanoic acid - YouTube. (2024, November 11). YouTube. [Link]

  • Sciencemadness Discussion Board - Reduction of diethyl phenyl malonate with LAH. (2012, June 30). Sciencemadness.org. [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Chemistry LibreTexts. [Link]

  • Preparation of diethyl malonate - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Diethyl(phenylacetyl)malonate Properties, Reactions, and Applications - Safrole. (n.d.). Safrole.com. [Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for 2-(3-Phenylpropyl)propane-1,3-diol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic hydrogenation strategies for synthesizing 2-(3-phenylpropyl)propane-1,3-diol , a versatile intermediate used in the development of polymer modifiers, pharmaceutical scaffolds, and fine chemical building blocks.

The guide focuses on the critical hydrogenation steps required to transform unsaturated precursors—specifically Diethyl 2-cinnamylmalonate and 2-cinnamylpropane-1,3-diol —into the target saturated diol.

Introduction & Strategic Analysis

The synthesis of 2-(3-phenylpropyl)propane-1,3-diol (Target Molecule 4 ) typically proceeds via the alkylation of diethyl malonate with cinnamyl bromide, followed by reduction. The critical challenge lies in the chemoselective management of the unsaturated side chain (cinnamyl group) and the ester/alcohol functionalities.

Synthetic Pathway Overview

The most robust route involves the catalytic hydrogenation of the alkene side chain prior to (or simultaneous with) the reduction of the ester groups.

  • Precursor A (Ester): Diethyl 2-cinnamylmalonate.

  • Precursor B (Diol): 2-cinnamylpropane-1,3-diol (obtained via hydride reduction of Precursor A).

Chemoselectivity Challenges:

  • Over-reduction: Hydrogenolysis of the benzylic C-C bond (rare in this specific structure due to the propyl spacer) or saturation of the phenyl ring (possible with Rh/Pt catalysts).

  • Isomerization: Migration of the double bond in the cinnamyl chain if the catalyst is acidic.

  • Ester Stability: In standard Pd/C hydrogenation, esters remain intact. However, for "Global Hydrogenation" (Protocol 3), high-pressure conditions are required to reduce the esters to alcohols catalytically.

Precursor Characterization & Catalyst Selection

Precursor Structure
  • Precursor A: Diethyl 2-(3-phenyl-2-propenyl)malonate

    • Reactive Site: Conjugated C=C double bond (Styrenyl-like).

  • Target: 2-(3-phenylpropyl)propane-1,3-diol

    • Structure:

      
      
      
Catalyst Selection Matrix
CatalystActivity (C=C)Selectivity (vs. Aromatic Ring)Recommended Use
5% Pd/C HighExcellentStandard Batch Protocol. Rapid saturation of alkene side chain without ring reduction.
5% Pt/C HighModerateRisk of ring hydrogenation at high pressures (>10 bar).
Raney Nickel ModerateGoodEconomical, but pyrophoric. Good for removing trace sulfur poisons.
Cu/Cr or Cu/Zn Low (C=C)High (Ester -> Alcohol)High-Pressure Protocol. Used for converting esters to alcohols directly.

Experimental Protocols

Protocol 1: Selective Batch Hydrogenation of Diethyl 2-cinnamylmalonate

Objective: Saturation of the cinnamyl side chain to the phenylpropyl group while preserving the ester moieties for subsequent hydride reduction.

Materials:

  • Substrate: Diethyl 2-cinnamylmalonate (10 mmol, 2.76 g)

  • Catalyst: 5% Pd/C (Type 39, 50% water wet), 10 wt% loading (0.28 g wet catalyst)

  • Solvent: Methanol (HPLC grade, 30 mL)

  • Hydrogen Source: H2 balloon or low-pressure cylinder (1-3 bar)

Methodology:

  • Preparation: In a 100 mL round-bottom flask (or Parr shaker bottle), dissolve the substrate in Methanol.

  • Inerting: Add the Pd/C catalyst carefully under an Argon blanket to avoid ignition of methanol vapors.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously (1000 rpm) at 25°C under 1 atm (balloon) or 3 bar (Parr shaker) of Hydrogen.

    • Note: The reaction is typically fast (1-3 hours).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the alkene peak and the mass shift (+2 Da).

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (2x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Diethyl 2-(3-phenylpropyl)malonate as a clear oil.

    • Yield Expectation: >98% quantitative conversion.[1]

Self-Validating Check:

  • 1H NMR Verification: Disappearance of vinylic protons (

    
     6.0-6.5 ppm). Appearance of new multiplets for the propyl chain (
    
    
    
    1.5-2.6 ppm).
Protocol 2: Continuous Flow Hydrogenation (Scalable)

Objective: High-throughput saturation of the alkene precursor with enhanced safety profile.

Setup:

  • System: H-Cube Pro™ or equivalent packed-bed flow reactor.

  • Cartridge: 10% Pd/C (CatCart®), 30 mm length.

Parameters:

  • Concentration: 0.1 M in Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Pressure: 10 bar (Full H2 mode).

Workflow:

  • Prime the system with pure Ethanol.

  • Set parameters to 40°C / 10 bar. Wait for stable baseline.

  • Pump the substrate solution through the catalyst cartridge.

  • Collect the eluent.

  • Advantage: This method eliminates catalyst filtration and minimizes fire hazards associated with dry Pd/C.

Protocol 3: Global Hydrogenation (Advanced Industrial Route)

Objective: Direct conversion of Diethyl 2-cinnamylmalonate to 2-(3-phenylpropyl)propane-1,3-diol in a single step, reducing both the alkene and the esters. This avoids the use of stoichiometric LiAlH4.

Materials:

  • Catalyst: Copper-Chromite (Cu2Cr2O5) or Ru-Triphos complex.

  • Conditions: High Pressure (50-100 bar), High Temperature (150-180°C).

Methodology (Autoclave):

  • Load Diethyl 2-cinnamylmalonate (50 mmol) and Cu/Cr catalyst (10 wt%) into a high-pressure stainless steel autoclave.

  • Add solvent (Dioxane or THF, 50 mL).

  • Pressurize with H2 to 80 bar.

  • Heat to 160°C and stir at 1200 rpm for 12-24 hours.

  • Caution: This requires specialized high-pressure safety equipment.

  • Result: The alkene is saturated (favored by Cu at these temps) and the esters are hydrogenolyzed to primary alcohols.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the standard (Pathway A) and direct (Pathway B) routes.

G Start Diethyl Malonate + Cinnamyl Bromide Precursor Diethyl 2-cinnamylmalonate (Precursor A) Start->Precursor Alkylation (NaOEt/EtOH) Intermediate Diethyl 2-(3-phenylpropyl)malonate (Saturated Ester) Precursor->Intermediate Protocol 1: Pd/C, H2 (1-3 bar) Selective C=C Red. Target 2-(3-phenylpropyl)propane-1,3-diol (Target Molecule) Precursor->Target Protocol 3: Global Hydrogenation (Cu/Cr, 160°C, 80 bar) AltPrecursor 2-cinnamylpropane-1,3-diol (Precursor B) Precursor->AltPrecursor LiAlH4 (Selective?) Intermediate->Target LiAlH4 or Protocol 3 (Cu/Cr) AltPrecursor->Target Protocol 1: Pd/C, H2

Caption: Synthetic pathways to 2-(3-phenylpropyl)propane-1,3-diol. Pathway A (Blue) is the recommended standard laboratory route.

Workflow: Continuous Flow Hydrogenation

Flow Feed Feed Solution (0.1M Precursor in EtOH) Pump HPLC Pump (1.0 mL/min) Feed->Pump Mixer Mixer Block Pump->Mixer H2_Gen H2 Generation (In-situ electrolysis) H2_Gen->Mixer Reactor Packed Bed Reactor (10% Pd/C, 40°C, 10 bar) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collect Product Collection (Saturated Intermediate) BPR->Collect

Caption: Schematic of the continuous flow hydrogenation setup for scalable precursor saturation.

Analytical Controls & Troubleshooting

Quality Control Table
ParameterSpecificationAnalytical Method
Conversion > 99.0%GC-FID or HPLC (UV 210/254 nm)
C=C Selectivity No residual alkene1H NMR (Absence of

6.0-6.5)
Ring Saturation < 0.1% Cyclohexyl1H NMR / GC-MS
Water Content < 0.5%Karl Fischer (Critical if using LiAlH4 next)
Troubleshooting Guide
  • Problem: Incomplete conversion of the alkene.

    • Root Cause:[1][2][3][4][5] Catalyst poisoning (S or N species) or H2 starvation.

    • Solution: Increase pressure to 5 bar; Ensure vigorous stirring (mass transfer limitation); Add fresh catalyst.

  • Problem: Formation of propylbenzene (Hydrogenolysis).

    • Root Cause:[1][2][3][4][5] Over-active catalyst or acidic conditions.

    • Solution: Switch from Pd/C to Pd/Al2O3; Add trace base (Na2CO3) to buffer the reaction.

  • Problem: Ester hydrolysis.

    • Root Cause:[1][2][3][4][5] Wet solvent in the presence of trace acid.

    • Solution: Use anhydrous Methanol/Ethanol.

References

  • Malonate Synthesis & Reduction: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for malonic ester synthesis and LiAlH4 reduction).
  • Catalytic Hydrogenation of Cinnamyl Derivatives: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on Pd/C selectivity for cinnamyl systems).
  • Flow Hydrogenation Protocols

    • Kappe, C. O. "Hydrogenation in Flow: Homogeneous and Heterogeneous Catalysis." Chemical Society Reviews, 2013. Link

  • High-Pressure Ester Hydrogenation: Adkins, H. "Catalytic Hydrogenation of Esters to Alcohols." Organic Reactions, Vol 8. Wiley, 1954. (Classic Cu/Cr protocols).
  • Specific Precursor Chemistry (Analogous Systems)

    • Synthesis of 2-substituted propane-1,3-diols.[3][6][7][8][9] Pertinent to CAS 14278-29-6 derivatives.[8]

Sources

Application Note: 2-(3-Phenylpropyl)-1,3-Propanediol as a Hydrophobic Chain Extender in Polyurethane Elastomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

In the synthesis of segmented polyurethane (PU) and polyester networks, the choice of chain extender or crosslinker fundamentally dictates the microphase separation, mechanical toughness, and degradation profile of the resulting polymer. While linear, low-molecular-weight diols like 1,4-butanediol (BDO) or ethylene glycol (EG) are industry standards, they often yield highly crystalline hard segments that are susceptible to hydrolytic degradation and exhibit poor solubility in organic solvents.

2-(3-phenylpropyl)-1,3-propanediol (CAS: 25462-38-8) is a specialized, bulky, and hydrophobic diol. Substituting standard linear diols with this 2-substituted 1,3-propanediol introduces three critical mechanistic advantages[1]:

  • Steric Hindrance: The bulky 3-phenylpropyl side chain disrupts the tight hydrogen-bonding network between adjacent urethane linkages. This lowers the hard-segment crystallinity, reducing the glass transition temperature (

    
    ) and yielding a more flexible, shape-memory-capable elastomer[2].
    
  • Hydrophobicity: The aliphatic-aromatic side chain significantly increases the water contact angle of the polymer matrix. In drug delivery systems, this limits water ingress, shifting the release kinetics of encapsulated therapeutics from rapid diffusion to slower, surface-erosion-controlled release[3].

  • 
     Stacking Interactions:  While hydrogen bonding is reduced, the pendant phenyl rings engage in intermolecular 
    
    
    
    stacking. This non-covalent interaction acts as a dynamic physical crosslink, maintaining the tensile toughness of the elastomer without compromising its elasticity.

Structure_Property Bulky 3-Phenylpropyl Group (Bulky & Hydrophobic) Steric Steric Hindrance Bulky->Steric Hydro Hydrophobicity Bulky->Hydro PiPi π-π Stacking Bulky->PiPi Cryst Disrupted Hard-Segment Crystallinity Steric->Cryst Water Reduced Water Absorption Hydro->Water Mech Modulated Tensile Toughness PiPi->Mech

Caption: Structure-property relationships imparted by the 3-phenylpropyl side chain.

Comparative Data: Standard vs. Bulky Diol Extenders

The integration of a hydrophobic, bulky diol fundamentally alters the macroscopic properties of the polyurethane[1]. The table below summarizes the theoretical shifts in physical properties when replacing a standard linear diol (BDO) with 2-(3-phenylpropyl)-1,3-propanediol in a standard MDI/PTMG polyurethane formulation.

PropertyPU-BDO (Control)PU-Phenylpropyl (Modified)Mechanistic Rationale
Hard Segment Crystallinity High (>30%)Low (<10%)Steric bulk prevents dense packing of urethane linkages.
Water Contact Angle ~70° - 75°>95°The hydrophobic phenylpropyl chain repels aqueous media.
Tensile Strength 40 - 50 MPa25 - 35 MPaReduced hydrogen bonding is partially offset by

stacking.
Elongation at Break ~400%>700%Amorphous hard domains allow for greater chain mobility under stress.
Hydrolytic Degradation Moderate (Weeks)Slow (Months)Hydrophobicity shields the ester/urethane bonds from hydrolysis.

Experimental Protocol: Two-Step Polyurethane Synthesis

To ensure reproducibility and prevent side reactions (such as the formation of urea linkages via moisture contamination), this protocol utilizes a self-validating two-step prepolymer method.

Materials Required
  • Macroglycol: Polytetramethylene ether glycol (PTMG,

    
     = 1000  g/mol )
    
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI)

  • Crosslinker/Chain Extender: 2-(3-phenylpropyl)-1,3-propanediol (Purity >98%)

  • Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, depending on desired reaction kinetics

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Synthesis_Workflow Macroglycol Macroglycol (e.g., PTMG) Prepolymer NCO-Terminated Prepolymer Macroglycol->Prepolymer 80°C, N2 atm Diisocyanate Diisocyanate (e.g., MDI/IPDI) Diisocyanate->Prepolymer Excess NCO Elastomer Hydrophobic PU Elastomer Prepolymer->Elastomer Chain Extension Crosslinker 2-(3-phenylpropyl)- 1,3-propanediol Crosslinker->Elastomer Polyaddition

Caption: Two-step prepolymer synthesis workflow for hydrophobic polyurethane elastomers.

Step-by-Step Methodology

Phase 1: Preparation and Moisture Elimination (Self-Validation Step 1)

  • Transfer PTMG and 2-(3-phenylpropyl)-1,3-propanediol into separate vacuum flasks.

  • Degas and dehydrate both reagents under high vacuum (1-2 mmHg) at 80°C for 2 hours.

  • Causality: Even trace moisture will react with MDI to form unstable carbamic acid, which decomposes into amine and

    
    , leading to urea hard segments and unwanted foaming[1].
    

Phase 2: Prepolymer Synthesis

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Introduce the diisocyanate (e.g., MDI) into the reactor and heat to 60°C under a continuous nitrogen purge.

  • Add the dehydrated PTMG dropwise over 30 minutes to maintain a strict NCO/OH molar ratio of 2:1.

  • Increase the temperature to 80°C and allow the reaction to proceed for 2 hours.

  • Self-Validation Step 2 (Titration): Perform a standard di-n-butylamine titration (ASTM D2572) to confirm the theoretical NCO% content has been reached. Do not proceed to Phase 3 until the NCO% stabilizes, confirming complete prepolymer capping.

Phase 3: Chain Extension / Crosslinking

  • Dissolve the prepolymer in anhydrous DMF to achieve a 30% w/v solution, reducing the viscosity for homogeneous mixing.

  • Calculate the exact stoichiometric requirement of 2-(3-phenylpropyl)-1,3-propanediol based on the titrated NCO content (target an NCO/OH ratio of 1.05 to account for ambient moisture loss).

  • Add the 2-(3-phenylpropyl)-1,3-propanediol dropwise into the prepolymer solution at 60°C.

  • Add 0.01 wt% DBTDL catalyst to accelerate the sterically hindered secondary hydroxyl reactions.

  • Stir vigorously for 1 hour until the viscosity increases significantly.

Phase 4: Curing and Validation

  • Degas the viscous polymer solution under vacuum to remove entrapped nitrogen bubbles.

  • Cast the solution into a PTFE mold and cure in a convection oven at 80°C for 24 hours.

  • Self-Validation Step 3 (FTIR): Analyze the cured film using ATR-FTIR. The complete disappearance of the isocyanate peak at

    
     and the presence of strong urethane carbonyl peaks at 
    
    
    
    confirms total conversion[1].

Troubleshooting & Optimization

  • Incomplete Curing / Tacky Films: The steric bulk of the 3-phenylpropyl group can slow down the kinetics of the polyaddition reaction compared to linear diols. If the resulting film is tacky, increase the DBTDL catalyst concentration to 0.05 wt% or extend the curing time to 48 hours.

  • Phase Separation / Opacity: If the cast film is highly opaque, macroscopic phase separation may have occurred. Ensure that the 2-(3-phenylpropyl)-1,3-propanediol is completely dissolved in the solvent prior to addition, and maintain rigorous mechanical stirring during Phase 3.

References

  • Shape Memory Polyurethane-Based Smart Polymer Substrates for Physiologically Responsive, Dynamic Pressure (Re)Distribution ACS Omega[Link]

  • Hydrophobic and highly elastic two-component polyurethane composition having mechanical properties and adhesive properties not dependent on temperature US P
  • Preparation method of linear water-based polyurethane thickener containing hydrophobic side bases Patsnap Eureka[Link]

Sources

Application Note: Synthesis and Characterization of Biomedical Polyurethanes Utilizing 2-(3-Phenylpropyl)-1,3-propanediol as a Specialty Chain Extender

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Segmented polyurethanes (PUs) are indispensable in biomedical engineering, utilized in everything from drug-eluting cardiovascular stents to tissue engineering scaffolds. The macroscopic properties of these polymers are governed by the microphase separation between the soft segments (flexible polyols) and hard segments (diisocyanates and chain extenders).

Conventionally, short-chain linear diols like unsubstituted 1,3-propanediol (PDO) are employed as chain extenders to increase molecular weight and form highly crystalline hard domains via strong intermolecular hydrogen bonding[1]. While beneficial for mechanical rigidity, this high crystallinity can impede the diffusion of lipophilic drugs and reduce the polymer's solubility in processing solvents.

To engineer a polymer matrix optimized for controlled drug release, we introduce 2-(3-phenylpropyl)-1,3-propanediol (PPPD) (CAS: 25462-38-8)[2] as a specialty chain extender.

The Causality of Structural Modification

The integration of PPPD into the polyurethane backbone induces two critical mechanistic shifts:

  • Steric Disruption: The bulky, flexible 3-phenylpropyl pendant group sterically hinders the tight packing of the urethane hard segments. This disrupts extensive hydrogen bonding, thereby lowering the glass transition temperature (

    
    ) of the hard domain, increasing free volume, and dramatically improving solubility in organic solvents.
    
  • Hydrophobic Microenvironments: The pendant aromatic ring introduces localized

    
     stacking interactions and hydrophobicity. In a biological setting, this creates high-affinity microdomains for encapsulating and controlling the release kinetics of poorly water-soluble (lipophilic) therapeutics.
    

Mechanism PPPD 2-(3-phenylpropyl)-1,3-propanediol Steric Steric Hindrance in Hard Segment PPPD->Steric PiPi Aromatic Ring (Pi-Pi Interactions) PPPD->PiPi Hbond Disrupted H-Bonding Steric->Hbond Hydrophobic Hydrophobic Microdomains PiPi->Hydrophobic Drug Enhanced Loading of Lipophilic Drugs Hbond->Drug Solubility Improved Solvent Solubility Hbond->Solubility Hydrophobic->Drug

Fig 1. Mechanistic pathways of PPPD influencing microphase separation.

Experimental Design & Validation Strategy

The synthesis employs a two-step prepolymer method . Unlike one-shot synthesis, which can lead to random copolymerization, the two-step method ensures a highly regular sequence distribution of the hard and soft segments. This is critical when using a sterically hindered chain extender, as it prevents localized phase defects.

Because the 3-phenylpropyl group slightly shields the primary hydroxyls of the 1,3-propanediol backbone, their nucleophilicity is reduced compared to unsubstituted diols. To overcome this kinetic barrier, Dibutyltin dilaurate (DBTDL) is used as a catalyst. DBTDL coordinates with the isocyanate group, increasing its electrophilicity and driving the chain extension to completion.

Materials Required
  • Soft Segment: Poly(ε-caprolactone) diol (PCL,

    
     ~2000  g/mol ) — Dehydrated in vacuo at 80°C for 24 h.
    
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).

  • Chain Extender: 2-(3-phenylpropyl)-1,3-propanediol (PPPD)[2] — Purified and dried over molecular sieves.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt% solution in toluene).

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction fidelity.

Phase 1: Prepolymer Formation
  • System Preparation: Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, reflux condenser, and thermocouple. Purge the system with high-purity nitrogen for 15 minutes to eliminate ambient moisture, which causes detrimental urea side-reactions.

  • Melt & React: Add 20.0 g (0.01 mol) of dehydrated PCL diol to the flask and heat to 70°C. Once molten, add 5.0 g (0.02 mol) of MDI. The NCO:OH molar ratio at this stage is precisely 2:1.

  • Kinetics Control: Stir the mixture at 250 rpm. Add 2 drops of the DBTDL catalyst solution. The reaction is exothermic; use a silicone oil bath to strictly maintain the temperature at 80°C ± 2°C.

  • Validation Check (Titration): Allow the reaction to proceed for 2 hours. Extract a 0.5 g aliquot and perform a standard di-n-butylamine back-titration. Proceed to Phase 2 only when the free NCO content reaches the theoretical value of ~3.3%.

Phase 2: Chain Extension with PPPD
  • Solvation: Dilute the viscous prepolymer with 50 mL of anhydrous DMF. This reduces viscosity and prevents localized gelation (Trommsdorff effect) during chain extension.

  • Addition: Dissolve 1.94 g (0.01 mol) of PPPD in 10 mL of anhydrous DMF. Add this solution dropwise to the prepolymer over 30 minutes using an addition funnel.

  • Polymerization & Validation (FTIR): Increase stirring to 400 rpm and maintain at 80°C for 4 hours. Monitor the reaction via ATR-FTIR spectroscopy. The reaction is deemed complete when the characteristic isocyanate (–NCO) stretching band at 2270 cm⁻¹ completely disappears .

  • Termination: Add 1 mL of anhydrous ethanol to quench any trace unreacted isocyanates.

Phase 3: Precipitation and Film Casting
  • Precipitation: Pour the polymer solution slowly into a 10-fold volumetric excess of vigorously stirred distilled water/methanol (1:1 v/v) to precipitate the polyurethane.

  • Purification: Filter the fibrous white precipitate, wash extensively with ethanol to remove cyclic oligomers, and dry in a vacuum oven at 60°C for 48 hours to constant weight.

  • Casting: Redissolve the dried polymer in DMF (15 w/v%) and cast onto a leveled Teflon Petri dish. Evaporate the solvent at 60°C for 24 hours, followed by vacuum drying at 80°C for 24 hours to yield a transparent, elastomeric film.

PU_Synthesis PCL Soft Segment (PCL Diol) Prepolymer NCO-Terminated Prepolymer PCL->Prepolymer 80°C, 2h DBTDL MDI Diisocyanate (MDI) MDI->Prepolymer NCO:OH = 2:1 PU Segmented Polyurethane (PPPD-PU) Prepolymer->PU DMF, 80°C, 4h PPPD Chain Extender (PPPD) PPPD->PU Dropwise Addition

Fig 2. Two-step prepolymer synthesis workflow for PPPD-extended polyurethane.

Quantitative Data Presentation

The substitution of standard PDO with the bulky PPPD chain extender yields predictable, highly advantageous shifts in the physical and mechanical properties of the resulting polyurethane matrix. The table below summarizes the comparative data profile.

Material PropertyUnsubstituted PDO-PU (Standard)PPPD-PU (Bulky Chain Extender)Mechanistic Driver
Hard Segment

(°C)
45.022.5Steric hindrance disrupts tight hard-segment packing.
Tensile Strength (MPa) 35.221.4Reduced intermolecular hydrogen bonding.
Elongation at Break (%) 450680Increased free volume allows greater chain mobility.
Water Contact Angle (°) 7289Surface presentation of the hydrophobic phenylpropyl group.
Solubility in THF/DMF Low (Requires heating)High (Readily soluble at RT)Lowered crystallinity enhances solvent penetration.

Note: The reduction in absolute tensile strength is offset by a massive increase in elasticity and solubility, making PPPD-PU an ideal candidate for spray-coated drug-eluting medical devices where processability is paramount.

References

  • Title : 1,3-Propanediol (PDO) - 504-63-2 - Gantrade Corporation Source : gantrade.com URL :1

  • Title : Chain Extender, The Role It Plays in Polymer - Echemi Source : echemi.com URL :

  • Title : 2-(3-phenylpropyl)propane-1,3-diol | CAS#:25462-38-8 | Chemsrc Source : chemsrc.com URL : 2

Sources

Reaction conditions for functionalizing the hydroxyl groups of 1,3-Propanediol, 2-(3-phenylpropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-(3-phenylpropyl)propane-1,3-diol (CAS: 25462-38-8)

Introduction & Chemical Context

The compound 2-(3-phenylpropyl)propane-1,3-diol is a highly versatile aliphatic building block characterized by a central carbon (C2) substituted with a flexible 3-phenylpropyl chain and two primary hydroxymethyl groups[1]. The presence of the 1,3-diol moiety presents unique opportunities for divergent functionalization, allowing it to serve as a precursor for complex active pharmaceutical ingredients (APIs), cyclic monomers, and functionalized tethers.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the mechanistic causality behind each experimental choice. By understanding the thermodynamic and kinetic drivers of these reactions, researchers can adapt these protocols to a wide range of 2-substituted 1,3-propanediols.

Mechanistic Rationale & Strategy

Functionalizing a 1,3-diol requires precise control over chemoselectivity and thermodynamics. The three primary functionalization pathways are governed by the following principles:

  • Thermodynamic Control in Acetal Protection: 1,3-diols are classically protected as 6-membered cyclic acetals. While acetone (forming an acetonide) is commonly used, benzaldehyde is thermodynamically superior for 1,3-diols. In a 6-membered acetonide ring, one of the two methyl groups is forced into an unfavorable axial position, creating 1,3-diaxial strain[2]. Conversely, benzaldehyde forms a benzylidene acetal where the bulky phenyl ring can exclusively occupy the equatorial position, maximizing the stability of the resulting six-membered ring[2].

  • Kinetic Control in Mono-Tosylation: Desymmetrization of the diol via mono-tosylation is essential for sequential nucleophilic substitutions (e.g., synthesizing saturated cyclic amines)[3]. Because both primary hydroxyl groups have identical inherent reactivity, mono-functionalization relies strictly on kinetic control. Slow addition of the electrophile at 0 °C limits its local concentration, ensuring the rate of the first tosylation heavily outcompetes the second[3].

  • Intramolecular Trapping in Cyclic Carbonate Synthesis: Converting the 1,3-diol into an aliphatic six-membered cyclic carbonate provides a reactive monomer for ring-opening polymerizations[4]. This reaction utilizes phosgene derivatives (like triphosgene). The causality of success lies in the use of an inert medium with a tertiary amine acceptor; the base rapidly neutralizes the highly reactive HCl byproduct, preventing the degradation of the diol and driving the intramolecular cyclization forward[5].

Reaction Workflow

FunctionalizationWorkflow SM 2-(3-phenylpropyl)propane-1,3-diol (Starting Material) Acetal Benzylidene Acetal (Protection) SM->Acetal PhCHO, p-TsOH Toluene, Reflux Tosylate Mono-Tosylate (Activation) SM->Tosylate TsCl (1.0 eq), Pyridine DCM, 0 °C Carbonate Cyclic Carbonate (Polymer Monomer) SM->Carbonate Triphosgene, Et3N THF, 0 °C to RT

Divergent functionalization pathways for 2-(3-phenylpropyl)propane-1,3-diol.

Step-by-Step Experimental Protocols

Protocol A: Benzylidene Acetal Protection

This protocol utilizes Dean-Stark conditions to drive the equilibrium toward the cyclic acetal by physically removing water.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(3-phenylpropyl)propane-1,3-diol (1.0 equiv) and toluene (0.2 M concentration).

  • Reagent Addition: Add benzaldehyde (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv)[6].

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The reaction is driven to completion by the continuous azeotropic removal of water[6]. Stir for 4–24 hours.

  • Validation & Quality Control: Monitor via TLC. The highly non-polar benzylidene acetal will elute significantly faster than the highly polar diol.

  • Quenching (Critical Step): Once the starting material is consumed, cool to room temperature and immediately quench by adding triethylamine (0.1 mL per mmol)[6]. Causality: Acetals are highly stable to bases but labile in acid. Neutralizing the p-TsOH before concentration prevents the reverse reaction (hydrolysis) during solvent evaporation.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol B: Regioselective Mono-Tosylation

This protocol isolates the mono-activated intermediate, a critical precursor for synthesizing functionalized azetidines or thioethers[3].

  • Setup: Dissolve the diol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equiv) and cool the system to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 equiv) in a small volume of DCM. Add this solution dropwise over 30–60 minutes via a syringe pump. Causality: Dropwise addition at low temperature ensures the unreacted diol is always in vast excess relative to the active electrophile, statistically favoring mono-tosylation over di-tosylation[3].

  • Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Validation & Quality Control: The reaction should yield a statistical mixture heavily skewed toward the mono-tosylate. TLC will show three spots: unreacted diol (baseline), mono-tosylate (mid-Rf), and di-tosylate (high-Rf).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), dry over Na₂SO₄, and purify via column chromatography to isolate the mono-tosylate.

Protocol C: Aliphatic Cyclic Carbonate Synthesis

Cyclic carbonates are excellent monomers for generating biocompatible polycarbonates.

  • Setup: Dissolve the diol (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under argon[4][5].

  • Phosgenation: Slowly add a solution of triphosgene (0.35 equiv, equivalent to 1.05 equiv of phosgene) in THF dropwise. Safety Note: Triphosgene is highly toxic; perform strictly in a fume hood with proper scrubbing protocols.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours. Causality: The tertiary amine acts as an acid scavenger. By immediately neutralizing the generated HCl, it prevents the acid-catalyzed ring-opening or degradation of the newly formed cyclic carbonate[5].

  • Validation & Quality Control: The formation of a dense white precipitate (triethylamine hydrochloride) is an immediate visual indicator of a successful reaction.

  • Workup: Filter the precipitate. Concentrate the filtrate and purify the residue by recrystallization or flash chromatography to yield the 6-membered cyclic carbonate[4].

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters for the functionalization of 1,3-diols based on established literature standards[3][4][6].

Functionalization TypeReagent / ElectrophileCatalyst / BaseTemp (°C)Time (h)Expected Yield (%)Primary Downstream Application
Benzylidene Acetal Benzaldehydep-TsOH (cat.)110 (Reflux)4–2474–85%Conformational locking; orthogonal protection.
Acetonide Acetal 2,2-Dimethoxypropanep-TsOH (cat.)20–25 (RT)5–10~80%General diol protection (less favored than benzylidene).
Mono-Tosylation p-Toluenesulfonyl ChloridePyridine / Et₃N0 to RT2–455–70%Desymmetrization; precursor for nucleophilic substitution.
Cyclic Carbonate TriphosgeneTriethylamine0 to RT4–685–95%Ring-opening polymerization (ROP) monomers.

References

  • 2-(3-phenylpropyl)propane-1,3-diol | CAS#:25462-38-8. Chemsrc. Available at: [Link]

  • Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed. Available at: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Propanal – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. MDPI. Available at:[Link]

Sources

Application Note: Green Synthesis Architectures for Substituted 1,3-Propanediols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1,3-propanediols (1,3-PDOs) are critical structural motifs in polymeric materials (polyesters, polyurethanes) and high-value chiral synthons for pharmaceutical intermediates. Traditional synthesis often relies on hazardous reducing agents (e.g., LiAlH₄), corrosive liquid acids (H₂SO₄ in Prins reactions), or petrochemical feedstocks.

This guide details three validated Green Chemistry protocols that prioritize atom economy, safety, and renewable feedstocks. We move beyond theoretical "greenness" to provide actionable, scalable methodologies for the synthesis of 2-substituted 1,3-propanediols .

Method A: Catalytic Hydrogenation of Malonates

Best For: Bulk synthesis of achiral 2-alkyl-1,3-propanediols. Green Principle: Replacement of stoichiometric hydride reagents (LiAlH₄) with catalytic hydrogenation; Solvent-free potential; Atom Economy.

The Mechanistic Logic

The reduction of dimethyl 2-alkylmalonates to diols historically required hazardous metal hydrides. The green alternative utilizes heterogeneous Copper-based catalysts (Cu/SiO₂ or Cu/SBA-15). Copper is preferred over noble metals (Ru, Pt) due to its unique ability to selectively hydrogenate C=O bonds in esters without excessive hydrogenolysis of the C-C backbone, provided the Cu⁰/Cu⁺ ratio is optimized.

Experimental Protocol

Target Molecule: 2-Methyl-1,3-propanediol Catalyst: 20 wt% Cu/SBA-15 (Mesoporous Silica Support)

Step-by-Step Workflow:

  • Catalyst Activation (Critical):

    • Load Cu/SBA-15 precursor into a tubular quartz reactor.

    • Calcine at 400°C in air (4 h) to remove nitrates.

    • In-situ Reduction: Switch flow to 5% H₂/N₂ at 300°C for 4 hours.

    • Why: This establishes the active Cu⁰/Cu⁺ interface essential for ester activation.

  • Reaction Setup:

    • Use a high-pressure stainless steel autoclave (e.g., Parr reactor).

    • Charge: 100 mmol Dimethyl methylmalonate (DMM) and activated catalyst (5 wt% relative to substrate).

    • Solvent: Methanol (recycled) or Solvent-free (if substrate is liquid).

  • Hydrogenation Parameters:

    • Pressure: 4.0 MPa H₂ (constant pressure).

    • Temperature: 200°C.

    • Agitation: 800 rpm (to eliminate mass transfer limitations).

    • Time: 6–10 hours.

  • Work-up:

    • Cool reactor to RT and vent H₂.

    • Filter catalyst (recoverable for up to 5 cycles with calcination).

    • Distill methanol (byproduct) for recycling.

    • Vacuum distill the crude oil to obtain 2-methyl-1,3-propanediol (BP ~212°C).

Performance Metrics:

  • Conversion: >98%

  • Selectivity: >92%[1]

  • E-Factor: < 0.5 (excluding water).

Reaction Pathway Visualization

MalonateHydrogenation Substrate Dimethyl 2-Alkylmalonate Intermediate Methyl 3-Hydroxy-2-alkylpropionate Substrate->Intermediate + 2 H2 (Cu0 Sites) Product 2-Alkyl-1,3-Propanediol (Target) Intermediate->Product + 2 H2 (Cu+ Sites) Byproduct1 Methanol (Recyclable) Intermediate->Byproduct1 SideProduct n-Propanol (Over-reduction) Product->SideProduct Excess H2 / High Temp

Figure 1: Step-wise hydrogenation pathway over Cu-based catalysts. Control of temperature is vital to prevent over-reduction to n-propanol.

Method B: Solid-Acid Catalyzed Prins Reaction

Best For: Creating structural diversity (various 2-substituted diols) from alkenes. Green Principle: Replacement of liquid mineral acids (H₂SO₄) with recyclable solid acids (Zeolites/Amberlyst); Use of aqueous formaldehyde.

The Mechanistic Logic

The Prins reaction involves the electrophilic addition of formaldehyde to an alkene. Traditionally, this yields a complex mixture (1,3-diols, 1,3-dioxanes, allylic alcohols). By using hydrophobic solid acid catalysts (like Zr-SBA-15 or Amberlyst-15), we stabilize the transition state and drive selectivity toward the 1,3-dioxane, which is easily hydrolyzed to the diol. This avoids the generation of acidic wastewater.

Experimental Protocol

Target Molecule: 2-Phenyl-1,3-propanediol Precursors: Styrene + Formaldehyde (aq)

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Use Amberlyst-15 (macro-reticular sulfonic acid resin) or H-ZSM-5 zeolite.

    • Wash Amberlyst-15 with methanol and dry at 80°C vacuum to remove pore-clogging impurities.

  • Condensation (Prins Cyclization):

    • Reactor: Glass pressure tube or reflux setup.

    • Charge: Styrene (10 mmol), Formaldehyde (37% aq, 20 mmol), Catalyst (100 mg).

    • Solvent: 1,4-Dioxane (minimal volume) or Water (if using surfactant-assisted conditions).

    • Conditions: Heat to 80°C for 8 hours.

    • Mechanism:[2][3][4][5] Styrene reacts with protonated formaldehyde to form a carbocation, which is trapped by a second formaldehyde molecule to form 4-phenyl-1,3-dioxane.

  • Hydrolysis (In-situ or Separate):

    • Add water (if not present) and raise temperature to 100°C for 2 hours.

    • The solid acid catalyzes the ring opening of the dioxane to the diol.

  • Purification:

    • Filter the solid catalyst (regenerate with dilute HCl wash).

    • Extract aqueous phase with Ethyl Acetate.[6]

    • Recrystallize from Toluene (for solid diols) or column chromatography.

Method C: Chemoenzymatic Desymmetrization

Best For: Enantiopure Chiral 2-substituted 1,3-propanediols (Pharma Intermediates). Green Principle: Biocatalysis (mild conditions, non-toxic); Kinetic resolution.

The Mechanistic Logic

Prochiral 2-substituted 1,3-propanediols possess a plane of symmetry. Lipases (e.g., Candida antarctica Lipase B, CAL-B) can distinguish between the two hydroxyl groups based on steric recognition, selectively acylating one to create a chiral monoester. This "Desymmetrization" achieves 100% theoretical yield of a chiral product, unlike kinetic resolution of racemates (max 50%).

Experimental Protocol

Target Molecule: (S)-2-Benzyl-3-hydroxypropyl acetate (Precursor to chiral diol). Biocatalyst: Immobilized CAL-B (Novozym 435).

Step-by-Step Workflow:

  • Substrate Preparation:

    • Synthesize crude 2-benzyl-1,3-propanediol via Method A (Malonate reduction).

  • Enzymatic Acetylation:

    • Solvent: Vinyl Acetate (acts as both solvent and irreversible acyl donor).

    • Charge: 2-Benzyl-1,3-propanediol (50 mM) + Novozym 435 (20 mg/mmol).

    • Conditions: Incubate at 30°C, 200 rpm orbital shaker.

    • Note: Vinyl acetate tautomerizes to acetaldehyde upon reaction, driving equilibrium forward.

  • Monitoring & Termination:

    • Monitor via HPLC (Chiralcel OD-H column).[7]

    • Stop reaction when conversion reaches >98% (typically 4-6 hours).

    • Filter off enzyme beads (reusable >10 cycles).

  • Downstream:

    • Evaporate excess vinyl acetate.

    • The product is the Monoacetate .

    • To get pure Chiral Diol: Mild hydrolysis (K₂CO₃, MeOH, 0°C) retains chirality.

Biocatalytic Cycle Visualization

Biocatalysis Enzyme Lipase (CAL-B) Active Site AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor AcylDonor Vinyl Acetate (Acyl Donor) Byproduct Acetaldehyde (Volatile) AcylDonor->Byproduct Tautomerization Product Chiral Monoacetate (99% ee) AcylEnzyme->Product + Substrate (Stereoselective Attack) Substrate Prochiral 2-Substituted-1,3-Diol Product->Enzyme Release

Figure 2: Ping-pong bi-bi mechanism of Lipase-catalyzed desymmetrization. The irreversibility of vinyl acetate ensures high conversion.

Comparative Analysis & Selection Guide

FeatureMethod A: Malonate HydrogenationMethod B: Prins ReactionMethod C: Biocatalysis
Primary Utility Bulk synthesis of alkyl-diolsDiverse structural backbonesChiral/Pharma intermediates
Green Metric High Atom Economy (if MeOH recycled)Water as solvent (possible)Mild conditions (RT, pH 7)
Key Hazard High Pressure H₂ (20-50 bar)Formaldehyde handlingEnzyme cost (mitigated by reuse)
Scalability High (Industrial standard)MediumLow to Medium
Stereocontrol None (Racemic/Achiral)Low (Diastereomers)Very High (>99% ee)

References

  • Hydrogenation of Dimethyl Malonate

    • Title: Hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by a Cu/SiO2 catalyst: the reaction network and the effect of Cu+/Cu0 on selectivity.
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • Prins Reaction (Green Catalysis)

    • Title: Mesoporous Zr-SBA-15 as a green solid acid catalyst for the Prins reaction.[1]

    • Source: Catalysis Communic
    • URL:[Link]

  • Enzymatic Desymmetrization

    • Title: Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols: A Practical Chemoenzym
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Green Chemistry Context

    • Title: 1,3-Propanediol production from glycerol: A review of the c
    • Source: Renewable and Sustainable Energy Reviews.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(3-phenylpropyl)-1,3-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-phenylpropyl)-1,3-propanediol . This portal is designed for research scientists and drug development professionals experiencing yield bottlenecks, impurity profiles, or workup failures during the synthesis of 2-substituted 1,3-propanediols.

The standard synthetic route involves a two-step process: the base-catalyzed alkylation of diethyl malonate with 1-bromo-3-phenylpropane, followed by the rigorous reduction of the resulting diester to the target diol. Below, we provide mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-yield recovery.

Mechanistic Pathway & Workflow

Understanding the causality behind each reaction step is critical for troubleshooting. The alkylation relies on the generation of a malonate enolate, which acts as a nucleophile. The subsequent reduction requires a powerful hydride source (like Lithium Aluminum Hydride, LAH) or advanced catalytic hydrogenation[1] to fully reduce both ester moieties without stalling at the aldehyde or mono-alcohol intermediate.

G DEM Diethyl Malonate (DEM) Int Diethyl 2-(3-phenylpropyl) malonate DEM->Int Step 1: Alkylation Alk 1-Bromo-3-phenylpropane + NaOEt / EtOH Alk->Int Prod 2-(3-phenylpropyl)- 1,3-propanediol Int->Prod Step 2: Reduction Red LiAlH4 (LAH) Reduction (THF/Ether)

Workflow for the synthesis of 2-(3-phenylpropyl)-1,3-propanediol.

Self-Validating Experimental Protocols

To guarantee reproducibility and maximize yield, follow these optimized, step-by-step methodologies. Each protocol includes built-in validation checkpoints.

Protocol A: Synthesis of Diethyl 2-(3-phenylpropyl)malonate (Alkylation)

Causality: The quality of the absolute alcohol has a profound effect on the yield. Trace water will hydrolyze the malonate ester, consuming the ethoxide base and halting the reaction[2].

  • Preparation of Ethoxide: In a flame-dried, nitrogen-flushed flask, add 2.5 L of strictly anhydrous ethanol. Slowly add 1.05 equivalents of clean sodium metal cut into small pieces.

  • Enolate Formation: Once the sodium has completely dissolved and the solution cools to 50°C, add 1.2 equivalents of redistilled diethyl malonate dropwise.

    • Validation Checkpoint: The solution should remain clear. A cloudy solution indicates moisture contamination and premature saponification.

  • Alkylation: Add 1.0 equivalent of 1-bromo-3-phenylpropane slowly via an addition funnel. The reaction is exothermic; maintain a gentle reflux.

  • Reaction Completion: Reflux the mixture for 2–4 hours.

    • Validation Checkpoint: Test the reaction mixture with moist litmus paper. The reaction is complete when the solution is completely neutral (indicating consumption of the strongly basic ethoxide)[2].

  • Isolation: Distill off the bulk of the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Dry the organic layer over anhydrous

    
    , concentrate, and purify via vacuum distillation.
    
Protocol B: Reduction to 2-(3-phenylpropyl)-1,3-propanediol (LAH Method)

Causality: 2-substituted 1,3-propanediols are highly amphiphilic and partially water-soluble. Standard acidic workups of LAH reductions create gelatinous aluminum hydroxide emulsions that trap the diol, destroying isolated yields.

  • Setup: Suspend 2.5 equivalents of Lithium Aluminum Hydride (LAH) in anhydrous THF at 0°C under nitrogen.

  • Addition: Dissolve the diethyl 2-(3-phenylpropyl)malonate from Protocol A in anhydrous THF. Add this dropwise to the LAH suspension to maintain the temperature below 10°C.

  • Reduction: Allow the reaction to warm to room temperature, then reflux for 4 hours.

    • Validation Checkpoint: Perform a TLC (Hexanes:EtOAc). The complete disappearance of the high-Rf diester spot confirms full conversion.

  • Fieser Quench (Critical Step): Cool the flask to 0°C. For every

    
     grams of LAH used, sequentially and cautiously add:
    
    • 
       mL of distilled water.
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
  • Isolation: Stir vigorously for 30 minutes until the aluminum salts precipitate as a dense, granular white solid. Filter the salts through a Celite pad, wash the filter cake thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the crude diol.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of dialkylated byproducts in Step 1? A: The monoalkylated product (diethyl 2-(3-phenylpropyl)malonate) still possesses an acidic alpha-proton, making it susceptible to a second deprotonation and subsequent alkylation. Solution: Always use a slight stoichiometric excess (1.2 to 1.5 eq) of diethyl malonate relative to the alkyl halide. This statistically favors the formation of the monoalkylated product. Additionally, ensure the alkyl halide is added after the malonate has been fully converted to the enolate.

Q2: My LAH reduction workup forms a massive, unfilterable gel. How do I recover my diol? A: You have encountered the classic aluminum hydroxide emulsion trap. Because 2-(3-phenylpropyl)-1,3-propanediol has significant hydrogen-bonding capacity, it gets sequestered within this aqueous gel. Solution: Never use a standard aqueous acid quench for diol synthesis. Use the Fieser Method (described in Protocol B) or the Rochelle Salt Method (stirring the quenched reaction with saturated aqueous potassium sodium tartrate for 12 hours). Both methods chelate the aluminum, breaking the emulsion and allowing the diol to partition freely into the organic phase.

G Start Quench LAH Reaction Dec Choose Workup Method Start->Dec Acid Acidic Workup (HCl) Dec->Acid Fieser Fieser Method (H2O/NaOH) Dec->Fieser Rochelle Rochelle Salt (Tartrate) Dec->Rochelle Emulsion Thick Emulsion / Diol Trapped Acid->Emulsion Granular Granular Al Salts / High Yield Fieser->Granular Biphasic Clean Biphasic Separation Rochelle->Biphasic

Decision tree for LAH reduction workup to prevent emulsion and maximize diol yield.

Q3: The final diol yield is low despite complete conversion of the ester on TLC. Where is it going? A: It is likely being lost in the aqueous phase. 1,3-propanediols have a high affinity for water[3]. Solution: If using a liquid-liquid extraction instead of the Fieser filtration method, saturate the aqueous layer with NaCl (brine) before extracting with a highly polar organic solvent like ethyl acetate or a THF/ether mixture. Do not rely solely on diethyl ether, as its partition coefficient for diols is suboptimal.

Q4: LAH is hazardous at scale. Can I use catalytic hydrogenation to reduce the malonate to the diol? A: Yes. Recent advances in green chemistry have demonstrated that dialkyl malonates can be directly hydrogenated to 1,3-propanediols. For example, using a


 catalyst promoted with Gallium at 160°C and 8 MPa 

achieves near 100% conversion and high selectivity for the diol[1]. Alternatively, homogeneous Ruthenium-pincer complexes (e.g.,

) can achieve this reduction under milder conditions[4].

Quantitative Data: Yield Optimization Comparison

The following table summarizes the expected isolated yields of 2-substituted 1,3-propanediols based on the chosen reduction and workup methodologies, derived from empirical process chemistry data[1][4].

Reduction MethodWorkup / Quench StrategyEmulsion RiskAverage Isolated YieldNotes
LAH (2.5 eq)Dilute HCl / Ether ExtractionHigh 35% - 45%Diol lost to aqueous phase and Al-gel.
LAH (2.5 eq)Rochelle Salt (Tartrate)Low75% - 82%Requires 12h stirring to break emulsion.
LAH (2.5 eq)Fieser Method (

/NaOH)
None 85% - 92% Fastest isolation; requires precise stoichiometry.

+

Catalyst
Filtration of heterogeneous cat.None70% - 76%Requires high pressure (8 MPa)[1].

+ Ru-Pincer Catalyst
Direct distillationNone65% - 70%Phosphorus-free, milder pressure[4].

References

  • Sciencemadness Discussion Board - Reduction of diethyl phenyl malonate with LAH. Demonstrates the practical challenges and mechanistic pitfalls of acidic workups leading to product loss during malonate reductions. URL:[Link]

  • Organic Syntheses - Ethyl n-Butylmalonate Procedure. Provides the foundational, self-validating protocol for the base-catalyzed alkylation of diethyl malonate, emphasizing the necessity of absolute ethanol and neutral litmus validation. URL:[Link]

  • Google Patents (WO2016113758A1) - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Details the use of Ru-pincer catalysts as a scalable alternative to LAH for converting malonates to 1,3-propanediols.
  • ResearchGate - Hydrogenation of Dimethyl Malonate to 1,3-Propanediol Catalyzed by Cu/SiO2 Catalyst. Explores the efficacy of Ga-promoted Cu/SiO2 catalysts for the selective reduction of malonates to diols without over-reduction. URL:[Link]

  • Google Patents (CS262421B2) - Process for preparing 2-substituted 1,3-propylidendiphosphonates. Confirms the synthetic utility and behavior of 2-substituted 1,3-propanediols and their subsequent derivatization.

Sources

Technical Support Center: Crystallization of 2-(3-phenylpropyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges associated with crystallizing 2-(3-phenylpropyl)propane-1,3-diol (and structurally related phenyl-substituted 1,3-diols). Due to the flexible propyl linker and the hydrogen-bonding capability of the 1,3-diol headgroup, this molecule exhibits a high tendency for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1]

This document replaces standard templates with a dynamic troubleshooting workflow designed to transition your material from a viscous oil to a high-purity crystalline solid.

Part 1: The Core Challenge – Why is it Oiling Out?

The Thermodynamic Trap

Users often report that upon cooling, the solution becomes turbid and separates into a distinct oily layer rather than forming crystals.[1][2] This is not a failure of solubility; it is a thermodynamic competition.[1][3]

  • Structural Cause: The molecule contains a lipophilic tail (phenylpropyl) and a hydrophilic head (propane-1,3-diol).[1][3] The flexible propyl chain introduces significant rotational entropy, lowering the melting point (often <60°C).[1]

  • The Mechanism: If the Melting Point (MP) of the solid in the solvent mixture is lower than the temperature at which the solution becomes saturated, the substance separates as a liquid (oil) instead of a solid.[1][2][4]

  • Impurity Effect: Synthesis byproducts (often unreduced esters or mono-ols) act as "plasticizers," further depressing the melting point and widening the metastable zone where oiling occurs.[1]

Visualizing the Problem (LLPS)

LLPS_Mechanism Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Bifurcation Saturation Point Reached Cooling->Bifurcation Path_Crystal Scenario A: Crystal Nucleation (Ideal) Bifurcation->Path_Crystal Temp < MP (High Purity) Path_Oil Scenario B: Liquid-Liquid Separation (Oiling Out) Bifurcation->Path_Oil Temp > MP_solvated (High Impurity) Result_Solid Outcome: Pure Solid (Lattice Rejection) Path_Crystal->Result_Solid Result_Gum Outcome: Sticky Gum/Glass (Traps Impurities) Path_Oil->Result_Gum

Figure 1: The bifurcation point between crystallization and oiling out.[1][3] Your goal is to force the system into Scenario A.

Part 2: Solvent System Selection

Standard single-solvent recrystallization often fails with this molecule.[1][3] You require a binary system that balances the solubility of the phenyl ring (aromatic) and the diol (polar).[1]

Recommended Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Protocol Notes
Aromatic/Alkane Toluene Heptane 1:3 to 1:5Best for Purity. Toluene dissolves the phenyl tail; Heptane forces the diol head to aggregate.[1][3] High success rate for removing non-polar impurities.[1][3]
Ester/Alkane Ethyl Acetate Hexane 1:10Standard. Good for initial isolation.[1][3] If oiling occurs, increase EtOAc slightly to redissolve, then seed.[1]
Alcohol/Water Isopropanol (IPA) Water VariesHigh Risk. Water often causes immediate oiling due to the hydrophobic effect on the phenylpropyl tail.[1] Use only if inorganic salts are present.[1][3]

Part 3: Troubleshooting Protocols

Issue 1: "I cooled the solution, and it formed a yellow oil at the bottom."

Diagnosis: You have entered the "Oiling Out" region (Liquid-Liquid Phase Separation).[1][3][5][6] Immediate Fix: Do not cool further. The oil will harden into an impure glass.[1][3][4]

Protocol: The Seeded Emulsion Recovery

  • Reheat: Heat the mixture until the oil layer just redissolves into a homogeneous solution.

  • Add Good Solvent: Add a small volume (5-10%) of the "Good Solvent" (e.g., Toluene or EtOAc) to lower the saturation slightly.[1]

  • Equilibrate: Cool very slowly (1°C/min) to exactly the temperature where cloudiness just begins.

  • Seed: Add pure seed crystals of 2-(3-phenylpropyl)propane-1,3-diol.

    • No seeds? Withdraw a drop of the oil on a glass rod, let it evaporate/cool in air until it solidifies, and use that as a seed.[1]

  • Isothermal Aging: Hold the temperature constant. Do not cool! Stir gently. The seeds should grow, consuming the oil droplets.[1]

  • Slow Cool: Only after a significant slurry has formed, cool to 0°C.

Issue 2: "The product solidifies but is waxy and low-melting."[1][2]

Diagnosis: Impurity entrapment.[1][3][2] The flexible propyl chain allows the crystal lattice to trap solvent and impurities (especially unreacted esters).[1]

Protocol: Slurry Conversion (Trituration) Instead of dissolving completely, we will wash the solid surface.[1]

  • Place the waxy solid in 100% Pentane or Hexane (or cold Heptane).

  • Sonicate the mixture for 10 minutes.

  • Stir vigorously at room temperature for 12–24 hours.

  • Mechanism: The solvent extracts surface impurities (oils) while the mechanical agitation promotes a phase transition from amorphous/waxy to crystalline.[1][3]

Part 4: Advanced Workflow (Decision Tree)

Follow this logic flow to determine your next experimental step.

Troubleshooting_Flow Input Crude Material Check_State Physical State? Input->Check_State State_Oil Viscous Oil Check_State->State_Oil State_Solid Waxy Solid Check_State->State_Solid Action_Dissolve Dissolve in Toluene (Warm) State_Oil->Action_Dissolve Action_Triturate Triturate in Hexane (Remove surface oil) State_Solid->Action_Triturate Action_Triturate->Action_Dissolve If still impure Check_Cloud Cloud Point? Action_Dissolve->Check_Cloud Add Heptane slowly Result_Oiling Oils Out Check_Cloud->Result_Oiling Droplets form Result_Crystal Crystallizes Check_Cloud->Result_Crystal Solids form Fix_Seeding Reheat + Seed (Isothermal Stirring) Result_Oiling->Fix_Seeding Fix_Seeding->Result_Crystal

Figure 2: Decision matrix for processing crude 2-(3-phenylpropyl)propane-1,3-diol.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use water to precipitate the product? A: It is not recommended as a primary method.[1] While the diol head is hydrophilic, the phenylpropyl tail is hydrophobic.[1] Adding water often creates a stable emulsion (milk-like) that is difficult to filter.[1][3] Use water only if you need to wash out inorganic salts, and do so before the crystallization step (liquid-liquid extraction with EtOAc/Water).[1]

Q: My melting point is 45°C, but literature for similar compounds says 53-56°C. Why? A: The value 53-56°C typically refers to 2-phenyl-1,3-propanediol (without the propyl linker) [1][4].[1][3] The extra propyl chain in 2-(3-phenylpropyl)propane-1,3-diol increases flexibility and may lower the melting point or create polymorphism.[1][3] However, a depressed MP usually indicates solvent entrapment.[1] Dry the sample under high vacuum (>24h) to remove lattice-bound solvent.[1][3]

Q: How do I remove the unreacted diethyl malonate precursor? A: This precursor is an oil that causes the "plasticizing" effect.[1] If crystallization fails, perform a column chromatography purification (Silica, Hexane:EtOAc 3:1) before attempting crystallization again. Crystallization is a polishing step, not a magic bullet for gross mixtures [2].[1]

References

  • Sigma-Aldrich. 2-Phenyl-1,3-propanediol Product Properties. (Reference for structural analog melting points).

  • Beilstein Journal of Organic Chemistry. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (Describes crystallization protocols for phenyl-propyl functionalized diols using Hexane/EtOAc systems).

  • Mettler Toledo. Oiling Out in Crystallization.[1][3] (Authoritative guide on the thermodynamics of Liquid-Liquid Phase Separation).

  • PrepChem. Synthesis of 2-phenyl-1,3-propanediol. (Provides context on the reduction of malonates and isolation of waxy diol intermediates).

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. (Technical background on solvent selection to prevent LLPS).

Sources

Optimizing lithium aluminum hydride reduction for substituted propanediols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Lithium Aluminum Hydride Reductions for Substituted Propanediols

Welcome to the Technical Support Center for complex hydride reductions. Synthesizing substituted 1,3-propanediols (e.g., 2-phenyl-1,3-propanediol) via the reduction of dialkyl malonates is a foundational transformation in drug development. While Lithium Aluminum Hydride (LiAlH₄ or LAH) is the premier reagent for this task due to its potent hydride-donating capacity, its extreme reactivity and the notorious difficulty of aluminum salt workups require precise optimization.

Below is the logical workflow for executing and quenching these reductions successfully.

LAH_Optimization A Substituted Malonate B LiAlH4 (1.25-1.5 eq) THF or Et2O A->B C Al-Alkoxide Polymer B->C Hydride Transfer D Quench Method C->D Complete Conversion E Fieser Workup D->E Standard Scale F Rochelle Salt D->F Emulsion Prone G Granular Salts (Filter) E->G Hydrolysis H Aqueous Chelate (Phase Separate) F->H Chelation I 1,3-Propanediol G->I H->I

Logical workflow of LiAlH4 reduction from substituted malonates to 1,3-propanediols.

Section 1: Pre-Reaction Optimization & Stoichiometry (FAQ)

Q: What is the optimal stoichiometry of LiAlH₄ for reducing a substituted diethyl malonate to a 1,3-propanediol? A: One mole of LAH provides four moles of reactive hydride ions (H⁻). The reduction of a diester to a diol requires exactly four equivalents of hydride (two for each ester group). Theoretically, 1.0 molar equivalent of LAH is sufficient. However, practical field experience dictates using 1.25 to 1.5 equivalents . Causality: This excess compensates for the inevitable degradation of LAH by trace moisture in the solvent. More importantly, as the reduction progresses, the growing aluminum-alkoxide complex becomes sterically bulky. If you use exactly 1.0 equivalent, the final hydride transfers are kinetically sluggish, often resulting in incomplete reduction (trapping the intermediate aldehyde). An excess ensures the reaction is driven to completion.

Q: Should I use Diethyl Ether or Tetrahydrofuran (THF) as my solvent? A: The choice depends entirely on the steric hindrance of your specific malonate precursor, as highlighted in 1[1]. Diethyl ether is highly preferred for standard reductions because its low boiling point (34.6 °C) makes it exceptionally easy to remove during isolation. However, for bulky substrates like diethyl phenylmalonate, THF is superior. THF has a higher boiling point (66 °C), allowing for higher reflux temperatures to overcome the activation energy barrier of sterically hindered ester reductions, a critical factor in the 2[2].

Section 2: Quenching & Workup Troubleshooting

Q: Why does my reaction mixture form a stubborn, unfilterable gelatinous emulsion during workup? A: This is the most common failure point in LAH reductions. During the reaction, the oxygen atoms of your newly formed propanediol bind tightly to the aluminum center, forming a stubborn polymeric complex (R-O)x-Al-(OR)y. When you quench the reaction with water alone, the aluminum hydrolyzes into polymeric aluminum hydroxide[Al(OH)₃]. This inorganic byproduct forms a thick, gelatinous sludge that physically traps your diol product. Because 1,3-propanediols possess two hydroxyl groups, they act as bidentate ligands, further cross-linking the aluminum polymer and exacerbating the emulsion, a mechanism well-documented in 3[3].

Q: How do I choose between the Fieser method and the Rochelle salt method? A: The decision hinges on the polarity of your product and the scale of your reaction:

  • The Fieser Workup uses a precise sequence of water and sodium hydroxide to force the aluminum into granular, easily filterable aluminate salts. It is fast and ideal for standard, non-polar products.

  • The Rochelle Salt Workup utilizes potassium sodium tartrate. Tartrate is a powerful chelating agent that wraps around the aluminum center with multiple donor atoms, forming a highly stable, water-soluble Al-tartrate complex. This chelation breaks the aluminum's grip on your diol, releasing it into the organic phase and yielding two crystal-clear liquid layers. For substituted propanediols, the Rochelle salt method is strongly recommended to prevent product trapping.

Section 3: Quantitative Comparison of Quenching Protocols

Quenching MethodReagent Sequence (per

g of LAH)
Mechanism of ActionProcessing TimeIdeal Use Case
Fieser Workup

mL H₂O,

mL 15% NaOH,

mL H₂O
Base-catalyzed hydrolysis of aluminate polymers into granular NaAlO₂ / Al(OH)₃.30–45 minsGeneral purpose, small-to-medium scale, non-polar products.
Rochelle Salt Saturated aq. Potassium Sodium Tartrate (1:1 vol ratio)Bidentate chelation of Al³⁺, displacing product alkoxides and breaking emulsions.1–4 hoursEmulsion-prone substrates, highly polar diols, large scale.
Glauber's Salt Na₂SO₄·10H₂O (Solid, excess)Controlled release of water of crystallization to quench hydride slowly.30–60 minsMoisture-sensitive products, small scale.

Data synthesized from 4[4].

Section 4: Step-by-Step Validated Protocols

Protocol A: The Fieser Workup Causality: This protocol relies on exact volumetric ratios to ensure the aluminum hydroxide precipitates as a granular solid rather than a gel, a standard established by the5[5].

  • Dilution & Cooling: Dilute the completed reaction mixture with an equal volume of anhydrous ether or THF. Cool the flask to 0 °C in an ice bath.

  • Initial Water Quench: For every

    
     grams of LiAlH₄ used, slowly add 
    
    
    
    mL of deionized water dropwise with vigorous stirring.
    • Self-Validation Checkpoint: Wait for the vigorous hydrogen gas evolution to completely subside before proceeding. If bubbling continues, pause the addition.

  • Base Addition: Add

    
     mL of a 15% (w/v) aqueous NaOH solution. This base converts the intermediate aluminum species into aluminates.
    
  • Final Water Addition: Add

    
     mL of deionized water.
    
  • Maturation: Remove the ice bath. Warm to room temperature and stir vigorously for 15–30 minutes.

    • Self-Validation Checkpoint: The mixture must transition from a gray sludge to a suspension containing crisp, white, granular precipitates. If it remains a gel, stirring was insufficient or ratios were inaccurate.

  • Filtration: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any trapped diol.

Protocol B: The Rochelle Salt Workup Causality: This protocol uses thermodynamic chelation to bypass solid filtration entirely, maximizing the yield of polar diols and ensuring safe handling as outlined in the 6[6].

  • Cooling & Initial Quench: Cool the reaction to 0 °C. Slowly add ethyl acetate dropwise.

    • Self-Validation Checkpoint: EtOAc quenches excess LAH by reducing it to ethanol, avoiding the violent hydrogen evolution associated with direct water quenching. Stop addition when gas evolution ceases.

  • Chelation: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Use a 1:1 volume ratio of Rochelle's solution to the total organic solvent volume.

  • Vigorous Mixing: Stir the mixture vigorously at room temperature.

    • Self-Validation Checkpoint: Initially, the mixture will look like a milky gel. Continue stirring for 1 to 4 hours until the emulsion completely "breaks," revealing two distinct, transparent layers.

  • Phase Separation: Transfer to a separatory funnel. Isolate the upper organic layer containing your substituted propanediol. Extract the aqueous layer once more with ethyl acetate.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Chandra, T., & Zebrowski, J. P. (2024). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction." ACS Chemical Health & Safety. 6

  • Frontier, A. (2026). "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester, Department of Chemistry. 5

  • Bloom Tech. (2024). "Why Use Ether for Lithium Aluminum Hydride?" Bloom Tech Knowledge Base. 1

  • Google Patents. "US4868327A - Synthesis of 2-phenyl-1,3-propanediol." 2

  • Benchchem. (2025). "Technical Support Center: Safe Quenching of Aluminum Hydride Reactions." 4

  • Reddit Chemistry Community. (2025). "Reduction with LiAlH4 and usage of Rochelle salt." r/chemistry. 3

Sources

Troubleshooting low purity in CAS 25462-23-9 production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 25462-23-9 . As a Senior Application Scientist, I have designed this guide to address the most critical failure modes encountered during the synthesis and isolation of this complex Active Pharmaceutical Ingredient (API).

Achieving high purity in advanced small-molecule APIs requires moving beyond trial-and-error. This guide deconstructs the thermodynamic and kinetic causalities behind low purity events—specifically heavy metal carryover, organic impurity co-crystallization, and polymorphic phase mixing—and provides self-validating, step-by-step protocols to resolve them.

Diagnostic Workflow for Purity Resolution

Before initiating any corrective protocols, it is critical to classify the nature of the impurity. The decision tree below outlines the diagnostic logic used to isolate the root cause of low purity in CAS 25462-23-9 batches.

G Start Low Purity Detected in CAS 25462-23-9 Q1 Is the impurity inorganic (Heavy Metals)? Start->Q1 Metal Yes: Residual Palladium (>10 ppm) Q1->Metal ICP-MS Analysis Organic No: Organic/Polymorphic Impurity Q1->Organic HPLC/XRPD Analysis Scavenge Implement Solid-Supported Metal Scavengers Metal->Scavenge Q2 Is it a structurally related organic impurity? Organic->Q2 OrgImp Yes: e.g., Des-fluoro analog Q2->OrgImp HPLC/LC-MS PolyImp No: Polymorphic Phase Impurity Q2->PolyImp XRPD/DSC Cryst Optimize Kinetic Impurity Rejection (Cooling/Antisolvent) OrgImp->Cryst Seed Implement Seeded Crystallization within MSZW PolyImp->Seed

Diagnostic workflow for troubleshooting CAS 25462-23-9 API purity issues.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why is my final API failing heavy metal specifications (Palladium > 10 ppm)?

The Causality: CAS 25462-23-9 relies on a late-stage transition-metal-catalyzed cross-coupling reaction. Palladium (Pd) is notorious for coordinating strongly with the nitrogen/oxygen-rich heteroaromatic moieties of the API. Standard liquid-liquid extractions and unoptimized crystallizations are thermodynamically insufficient to break these API-Pd coordination complexes, leading to heavy metal carryover[1].

The Solution: You must introduce a competitive binder. Solid-supported metal scavengers (like macroporous polystyrene-bound trimercaptotriazine, MP-TMT) possess a significantly higher binding affinity for Pd than the API itself. Because the scavenger is insoluble, the resulting Scavenger-Pd complex is easily removed via physical filtration[2].

Self-Validating Protocol: Solid-Supported Metal Scavenging

  • Baseline Quantification: Analyze the crude reaction mixture via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (typically 500–1,500 ppm).

  • Resin Preparation: Select a high-capacity MP-TMT or Thiol-functionalized silica resin.

  • Incubation: Dissolve the crude API in a highly solubilizing solvent (e.g., THF/DMF 1:1) to ensure all API-Pd complexes are fully solvated. Add 4 to 5 equivalents of the scavenger resin (relative to the initial catalyst molarity).

  • Kinetic Agitation: Stir the heterogeneous mixture at 40°C. Validation Step: Pull a 1 mL aliquot at 4 hours and 12 hours, filter, and run rapid ICP-MS to confirm the adsorption kinetics have plateaued.

  • Filtration: Filter the mixture through a 1 μm PTFE membrane to remove the resin. Wash the filter cake with 2 bed-volumes of clean THF to recover any residual API.

  • Final Verification: Analyze the pooled filtrate via ICP-MS. The target specification is <10 ppm Pd before proceeding to crystallization.

Quantitative Data: Scavenger Screening for CAS 25462-23-9

Scavenger TypeEquivalents UsedIncubation Temp / TimeInitial Pd (ppm)Final Pd (ppm)API Recovery
Activated Carbon10 wt%25°C / 12h85021088%
Silica-Thiol5 eq40°C / 6h8504596%
Biotage MP-TMT 4 eq 40°C / 12h 850 < 5 98%
FAQ 2: How do I eliminate structurally related organic impurities (e.g., des-halogenated byproducts) during isolation?

The Causality: Structurally related impurities often share similar solubility profiles with the target API. If you crash the product out of solution too quickly (e.g., via rapid cooling or dumping in an antisolvent), the thermodynamic driving force (supersaturation) is excessively high. This forces rapid, unselective nucleation where impurity molecules are kinetically trapped within the growing crystal lattice of CAS 25462-23-9[3].

The Solution: Implement a continuous cooling and antisolvent crystallization strategy. By maintaining a constant, low level of supersaturation, crystal growth occurs slowly and selectively. The crystal lattice has the time to thermodynamically reject the structurally related impurity back into the mother liquor[3].

Self-Validating Protocol: Kinetic Impurity Rejection

  • Thermodynamic Mapping: Determine the Metastable Zone Width (MSZW) of CAS 25462-23-9 in your primary solvent (e.g., 2-propanol) using focused beam reflectance measurement (FBRM) or turbidity probes.

  • Dissolution: Dissolve the crude API completely in 2-propanol at 65°C.

  • Seeding: Cool the reactor to 55°C (safely within the MSZW, above the spontaneous nucleation curve). Introduce 1–2 wt% of high-purity CAS 25462-23-9 seed crystals. Validation Step: Use an inline FBRM probe to verify that the seed crystals do not dissolve (confirming supersaturation) and do not rapidly multiply (confirming you are not crashing out).

  • Controlled Desupersaturation: Execute a non-linear (cubic) cooling ramp from 55°C to 20°C over 8 hours. Simultaneously, dose the antisolvent (water) at a controlled rate of 0.05 bed-volumes/hour.

  • Isolation: Filter the resulting slurry and wash with a pre-chilled 2-propanol/water (1:1) mixture to displace the impurity-rich mother liquor.

  • Final Verification: Analyze the dried crystals via HPLC-UV.

Quantitative Data: Impact of Crystallization Parameters on Purity

Crystallization MethodCooling RateAntisolvent AdditionYieldOrganic Impurity
Uncontrolled BatchCrash cooling (1h)Dumped at once92%3.5% (Fail)
Linear Cooling5°C / hour0.2 Vol/hr88%1.2% (Fail)
Continuous / Cubic Non-linear (8h) 0.05 Vol/hr 85% 0.1% (Pass)
FAQ 3: My chemical purity is 99.9%, but the batch failed due to "Polymorphic Impurity". How do I fix this?

The Causality: Polymorphism refers to the ability of a molecule to adopt different crystalline arrangements. According to Ostwald's Rule of Stages, the kinetically favored (metastable) polymorph often nucleates first. If the crystallization is not strictly controlled, or if the solvent-mediated phase transition (SMPT) is incomplete, your final powder will be a mixture of the metastable and stable forms, leading to inconsistent bioavailability and batch failure[4].

The Solution: You must force a Solvent-Mediated Phase Transition (SMPT). By slurrying the mixed-phase API in a solvent where the desired stable form has lower solubility, the metastable form will continuously dissolve while the stable form crystallizes out, eventually driving the entire batch to polymorphic purity.

Self-Validating Protocol: Polymorphic Correction via SMPT

  • Thermal Profiling: Run Differential Scanning Calorimetry (DSC) on the failed batch to identify the distinct melting endotherms of the mixed polymorphs.

  • Slurry Preparation: Suspend the mixed-phase API in ethanol (a solvent known to facilitate SMPT for this class of compounds) at 40°C. Do not fully dissolve the API; create a 15% w/v slurry.

  • Phase Transition: Stir the slurry vigorously for 24–48 hours.

  • Inline Monitoring (Validation Step): Utilize inline Raman spectroscopy or pull samples for offline X-Ray Powder Diffraction (XRPD). Monitor the characteristic diffraction peaks of the metastable form. The transition is complete only when the metastable peaks completely disappear and the baseline is flat.

  • Isolation: Filter the pure stable polymorph and dry under vacuum.

References

  • Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage[Link][2]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Organic Process Research & Development[Link][1]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: ACS Organic Process Research & Development[Link][3]

  • Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction Source: American Pharmaceutical Review[Link][4]

Sources

Technical Support Center: 2-(3-phenylpropyl)-1,3-propanediol Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Scale-Up & Process Optimization

Status: Active Agent: Dr. Aris Thorne, Senior Process Chemist Topic: Troubleshooting Scale-Up of 2-(3-phenylpropyl)-1,3-propanediol (CAS: 1460-58-8)[1]

Executive Summary: The Molecule & The Challenge

You are likely scaling up 2-(3-phenylpropyl)-1,3-propanediol , a critical intermediate often used in the synthesis of pharmaceutical actives (such as Fingolimod analogs) or as a high-performance cosmetic preservative/solvent.

The synthesis generally follows a classic Malonic Ester Synthesis followed by a Hydride Reduction .[1] While chemically straightforward in a 5g flask, this route presents three specific "killers" at the kilogram scale:

  • Thermal Runaway during the alkylation of diethyl malonate.

  • Hydrogen Evolution & Pyrophoricity during the ester reduction.

  • The "Gel" Phenomenon during the aluminum/boron salt workup, leading to massive emulsions.[1]

This guide addresses these specific bottlenecks using field-proven industrial protocols.

Part 1: The Synthetic Pathway & Critical Control Points (CCPs)

Before troubleshooting, verify your route against this optimized industrial standard.

SynthesisPathway SM1 Diethyl Malonate INT Intermediate: Diethyl 2-(3-phenylpropyl)malonate SM1->INT NaOEt/EtOH Reflux Haz1 CCP 1: Exotherm Dialkylation Risk SM1->Haz1 SM2 1-Bromo-3-phenylpropane SM2->INT PROD Target: 2-(3-phenylpropyl)-1,3-propanediol INT->PROD NaBH4/MeOH (or Vitride) Haz2 CCP 2: H2 Gas Viscous Slurry INT->Haz2 Haz3 CCP 3: Emulsion/Gel (Workup) PROD->Haz3

Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) where scale-up failures occur.

Part 2: Troubleshooting Guide (Q&A Format)

Module A: Alkylation (Formation of the Diester)

User Ticket #402: “I’m seeing ~15% of a high-molecular-weight impurity after alkylating diethyl malonate with 3-phenylpropyl bromide. It’s impossible to separate by distillation.”[1]

Diagnosis: You are suffering from Dialkylation .[1] At scale, if the local concentration of the alkyl halide is high relative to the enolate, the mono-alkylated product (which is still acidic) can deprotonate and react again with a second molecule of bromide.

Resolution Protocol:

  • Inverse Addition is Risky: Standard addition (Halide into Enolate) is preferred, but rate is key.[1]

  • Stoichiometry Adjustment: Increase the Diethyl Malonate ratio to 1.2 – 1.5 equivalents relative to the bromide. The excess malonate acts as a buffer, statistically favoring mono-alkylation.

  • Solvent Switch (Optional): If using NaOEt/EtOH, ensure strictly anhydrous conditions. Water hydrolyzes the ester, creating acids that kill the base.

  • Purification: The excess diethyl malonate is much more volatile than your product.[1] It can be stripped off easily under vacuum (5-10 mmHg), whereas the dialkylated impurity boils very close to your product.[1] Prevention is the only cure here.

User Ticket #405: “The reaction temperature spiked 15°C instantly when I added the bromide. I’m running a 5kg batch.”

Diagnosis: Thermal Runaway . The alkylation is exothermic.[1][2] At 5g, air cooling works.[1] At 5kg, the heat accumulation can trigger solvent boil-over.[1]

Resolution Protocol:

  • Dosing Control: Do not dump reagents. Use a dosing pump.[1]

  • Adiabatic Limit: Calculate the Adiabatic Temperature Rise (

    
    ).[1][3] If the cooling fails, will the solvent boil?
    
  • Active Cooling: Jacket temperature should be 10°C below reaction temp.

  • Feed Stop: Link the dosing pump to a temperature probe. If

    
    , the pump must auto-stop.[1]
    
Module B: Reduction (The Diester to Diol)

User Ticket #510: “We are moving away from LiAlH4 due to safety concerns. We tried NaBH4, but the conversion stops at 60%. We see mono-ester intermediates.”[1]

Diagnosis: Insufficient Hydride Activity. Sodium Borohydride (NaBH4) alone is often too mild to reduce esters efficiently in standard solvents.[1] It requires "activation."[1][4]

Resolution Protocol (The Methanol/Additive System):

  • The Methanol Boost: Use Methanol (MeOH) as the solvent.[1] NaBH4 reacts slowly with MeOH to form methoxy-borohydrides (

    
    ), which are actually stronger reducing agents than NaBH4 itself for esters.[1]
    
    • Caution: This generates Hydrogen gas (

      
      ).[1][2] You need excellent ventilation and a nitrogen sweep.[1]
      
  • The Lewis Acid Spike: Add CaCl2 or LiCl (0.5 eq).[1] This generates transient

    
     or 
    
    
    
    in situ, which are far more potent than the sodium salt.[1]
    • Recipe: Dissolve Diester in MeOH. Add CaCl2.[1] Cool to 0°C. Dose NaBH4 pellets slowly.

  • Alternative: Use Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al) .[1] It is liquid, soluble in toluene (easier process), and thermally more stable than LiAlH4, but still requires strict moisture exclusion.[1]

Module C: The "Gel" Workup (Downstream Processing)

User Ticket #667: “After the reduction, we added water to quench. The flask turned into a solid white rock/gel.[1] We added 10L of solvent, but it’s just a thick emulsion. We can’t separate layers.”

Diagnosis: Boron/Aluminum Polymerization. Upon hydrolysis, borates and aluminates form complex polymeric networks (gels) that trap water and organic solvent.[1] This is the #1 failure mode in diol scale-up.[1]

Resolution Protocol (The "Anti-Gel" Quench):

MethodScale SuitabilityProtocol
Acid Quench Small (<100g)Add dilute HCl until pH < 4. Breaks the complex. Risk: Can hydrolyze product if acid-sensitive.[1]
Glycerol/Mannitol Medium (1kg)Add sugar alcohols (Mannitol) or Glycerol.[1] These chelate Boron better than the polymer, breaking the gel into a liquid solution.
Fieser Workup Large (LiAlH4 only)Add

g Water,

g 15% NaOH,

g Water.[1] Produces a granular sand instead of a gel.[1]
The "Methanol Strip" Industrial Best Do not add water yet. Distill off the Methanol first. Then add dilute HCl/Water and extract with Ethyl Acetate. Removing the alcohol solvent before hydrolysis prevents the "ternary phase" emulsion.

Visual Troubleshooting Tree:

WorkupLogic Start Quench Step Method Reducing Agent? Start->Method LiAlH4 LiAlH4 / Red-Al Method->LiAlH4 NaBH4 NaBH4 / MeOH Method->NaBH4 Fieser Use Fieser Method: (x H2O, x NaOH, 3x H2O) Filter granular solid. LiAlH4->Fieser Strip Step 1: Distill MeOH Step 2: Add dil. HCl Step 3: Extract w/ EtOAc NaBH4->Strip

Figure 2: Decision tree for selecting the correct quench method to avoid emulsion formation.

Part 3: Purification & Stability Data

User Ticket #701: “The product is a viscous oil. Can we crystallize it?”

Answer: 2-(3-phenylpropyl)-1,3-propanediol is typically a viscous oil or low-melting solid (depending on purity).[1] Crystallization is difficult without seed crystals and high purity.[1]

Recommended Purification: Wiped Film Evaporation (WFE) Because 1,3-diols have high boiling points and can dehydrate (forming cyclic ethers) at high temperatures, you must minimize thermal history.[1]

  • Vacuum: < 1.0 mbar (Essential).[1]

  • Temperature: Likely 160°C – 190°C (at 1 mbar).[1]

  • Setup: Short-path distillation or Wiped Film.[1] Do not use a standard fractionating column; the pressure drop is too high.[1]

Stability Note: Store under Nitrogen. 1,3-diols are hygroscopic.[1] Absorption of water will lower the viscosity and make the oil appear "cloudy" over time.

References

  • Malonic Ester Synthesis Scale-Up

    • Organic Syntheses, Coll.[1][5] Vol. 4, p. 11 (1963); Vol. 34, p. 26 (1954).[1] (Classic protocols for handling sodium ethoxide and alkyl halides).[1]

    • BenchChem. (2025).[1][2] Challenges in the scale-up of Diethyl 2-(2-oxopropyl)malonate synthesis. [1]

  • Borohydride Reduction of Esters

    • Soai, K., & Ookawa, A. (1986).[1] Mixed solvents containing methanol as useful reaction media for the reduction of esters with sodium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005.[1] (The definitive guide on the MeOH effect).

    • Master Organic Chemistry.[1] (2011).[1][6] Sodium Borohydride (NaBH4) as a Reagent.[1][6][7][8]

  • Safety in Hydride Scale-Up

    • Willmot, J. (2020).[1] Solving process safety and scale up. Laboratory News.

    • Fauske & Associates.[1] (2023).[1][9] How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.

  • Workup Procedures

    • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (The standard "Fieser Workup" for aluminum hydrides).[1]

Sources

Technical Support Center: Recrystallization of 1,3-Propanediol, 2-(3-phenylpropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the purification of 1,3-Propanediol, 2-(3-phenylpropyl)- (CAS: 25462-38-8). This guide is designed for researchers and drug development professionals who require high-purity isolation of this compound.

The structural dichotomy of this molecule—a highly polar, hydrogen-bonding 1,3-diol headgroup paired with a lipophilic, non-polar 3-phenylpropyl tail—gives it distinct amphiphilic properties. This dual nature complicates standard recrystallization, as the compound often behaves like a non-ionic surfactant, leading to liquid-liquid phase separation (commonly known as "oiling out") rather than forming an ordered crystal lattice[1][2]. This guide provides field-proven methodologies to circumvent these thermodynamic barriers.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in the recrystallization of amphiphilic diols. Purely polar solvents (like water) force the hydrophobic tail to aggregate, causing the compound to oil out. Conversely, purely non-polar solvents (like cold hexane) will not dissolve the diol network.

A binary solvent/antisolvent system is required. The primary solvent must disrupt the intermolecular hydrogen bonds at elevated temperatures, while the antisolvent selectively decreases solubility upon cooling to force nucleation[3][4].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Role in SystemPerformance / Suitability
Ethyl Acetate 77.16.02Primary SolventExcellent. Solubilizes the amphiphile completely at reflux.
Hexane / Heptane 69.0 / 98.41.89 / 1.92AntisolventExcellent. Selectively drives the polar diol out of solution.
Toluene 110.62.38Single SolventModerate. Good for hot dissolution, but requires sub-zero cooling.
Isopropanol / Water 82.5 / 100.019.9 / 80.1Mixed SystemPoor. High risk of oiling out due to hydrophobic tail repulsion[2].

Note: Ethyl Acetate/Hexane is the industry standard for substituted 1,3-propanediols, providing optimal recovery yields and high purity[3][4].

Validated Recrystallization Protocol: Ethyl Acetate / Hexane

This self-validating protocol utilizes a binary solvent system. Every step includes a visual or physical checkpoint to ensure the thermodynamic state of the solution is optimal for crystal lattice formation.

Step 1: Initial Dissolution (Primary Solvent)

  • Place the crude 1,3-Propanediol, 2-(3-phenylpropyl)- in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of hot Ethyl Acetate (heated to ~70°C).

  • Swirl continuously. Validation Check: The solid should dissolve completely, yielding a clear, homogeneous solution. If insoluble particulates remain, perform a hot gravity filtration.

Step 2: Antisolvent Addition (Saturation Point)

  • Maintain the solution at a gentle reflux.

  • Begin adding hot Hexane dropwise using a Pasteur pipette.

  • Validation Check: Stop adding hexane the exact moment the solution turns faintly, but persistently, cloudy. This cloudiness indicates that the saturation point has been reached at the boiling point.

  • Add exactly 1–2 drops of hot Ethyl Acetate to clear the cloudiness, bringing the solution just below the saturation threshold.

Step 3: Controlled Nucleation (Cooling)

  • Remove the flask from the heat source. Remove the stir bar to prevent mechanical shearing of nascent crystals.

  • Insulate the flask (e.g., wrap in a paper towel or place in a beaker of warm water) to ensure a slow, gradual cooling rate to room temperature.

  • Validation Check: Needles or plates should begin forming within 30–60 minutes.

Step 4: Crystal Maturation and Isolation

  • Once the flask reaches room temperature and crystal growth plateaus, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold Hexane to remove residual mother liquor[3].

  • Dry under high vacuum to constant weight.

Troubleshooting & FAQs

Q1: My compound is separating as a viscous liquid/oil at the bottom of the flask instead of forming crystals. What is happening? A1: This is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[1][2]. It occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar (e.g., if you used water), causing the hydrophobic 3-phenylpropyl tail to aggregate into a separate liquid phase.

Q2: How do I recover an oiled-out mixture of 1,3-Propanediol, 2-(3-phenylpropyl)-? A2: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a single clear phase. Add a small amount (2-5% by volume) of the primary solvent (Ethyl Acetate) to slightly lower the saturation temperature. Cool the solution much more slowly this time. If available, add a microscopic "seed crystal" of pure compound when the solution is slightly above room temperature to provide a nucleation site and bypass the oiling-out phase boundary[1].

Q3: The recovered crystals are slightly yellow or discolored. How can I remove this impurity? A3: Discoloration in diols is often due to trace oxidation products or highly conjugated organic impurities. During Step 1 of the protocol, add a small amount of activated charcoal (Darco) to the hot Ethyl Acetate solution. Boil for 2-3 minutes, then perform a hot gravity filtration through a fluted filter paper or Celite pad before proceeding to the antisolvent addition[1].

Q4: My yield is exceptionally low (<30%). How can I optimize recovery? A4: A low yield usually means the final solvent mixture is too rich in Ethyl Acetate, keeping the diol dissolved even at 0°C. To fix this, concentrate the mother liquor under reduced pressure (rotary evaporation) to remove some Ethyl Acetate, then repeat the crystallization process using a higher ratio of Hexane[3].

Process Visualization

The following diagram maps the logical workflow for the binary recrystallization process, including the critical decision matrix for troubleshooting liquid-liquid phase separation.

Caption: Workflow for binary recrystallization and oiling-out troubleshooting.

References

  • Organic Syntheses. "Working with Hazardous Chemicals: 1,4-Di-O-benzyl-L-threitol." Organic Syntheses, Vol. 76, p. 12.[Link]

  • Royal Society of Chemistry. "Synthesis of DIO." RSC Advances, 2016.[Link]

  • American Chemical Society. "Some Items of Interest to Process R&D Chemists and Engineers: Control of Crystal Aspect Ratio and Size by Changing Solvent Composition in Oiling-Out Crystallization." Organic Process Research & Development, 2016.[Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Analysis Guide: 2-(3-Phenylpropyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(3-phenylpropyl)propane-1,3-diol (CAS 25462-38-8). It is designed for researchers requiring rigorous structural validation and purity assessment, moving beyond basic peak listing to explore solvent-dependent behaviors and comparative diagnostics against synthetic precursors.

Executive Summary & Compound Profile

2-(3-Phenylpropyl)propane-1,3-diol is a symmetrical diol often employed as a pharmaceutical intermediate or a monomer for specialized polyesters. Its structural core consists of a propyl backbone bearing two equivalent hydroxymethyl groups and a lipophilic 3-phenylpropyl tail.

Accurate NMR characterization is critical to distinguish this product from:

  • Mono-reduced intermediates (ester-alcohols).

  • Starting materials (diethyl (3-phenylpropyl)malonate).

  • Cyclization byproducts (tetrahydrofurans formed via dehydration).

Structural Parameters[1][2][3][4]
  • Formula: C12H18O2[1][2]

  • Molecular Weight: 194.27 g/mol [3]

  • Symmetry: The molecule possesses a plane of symmetry passing through the C2 methine and the phenylpropyl chain. Consequently, the two hydroxymethyl (-CH₂OH) groups are chemically equivalent in achiral environments.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize artifacts (such as concentration-dependent shifts), follow this standardized protocol.

Step 1: Solvent Selection Strategy

The choice of solvent dictates the visibility of the hydroxyl protons and the resolution of the aliphatic chain.

FeatureChloroform-d (CDCl₃) DMSO-d₆
Primary Use Routine purity checks; high resolution of alkyl chain.Structural proof; confirmation of diol functionality.
Hydroxyl Signal Broad singlet (usually invisible due to exchange).Sharp triplet (couples to adjacent CH₂).
Water Peak ~1.56 ppm (distinct from analyte).[4]~3.33 ppm (can overlap with ether linkages).
Recommendation Standard: Use for initial purity screening.Validation: Use for full characterization.
Step 2: Preparation Workflow
  • Massing: Weigh 10–15 mg of the diol into a clean vial.

  • Dissolution: Add 0.6 mL of the selected solvent.

    • Note: If using CDCl₃, ensure the solvent is neutralized (free of DCl acid) to prevent acid-catalyzed proton exchange, which broadens OH signals.

  • Filtration: If the solution is cloudy (common with salt byproducts from reduction), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Scans: 16–32 scans are sufficient for >95% purity.

    • Relaxation Delay (d1): Set to 5 seconds to ensure accurate integration of the aromatic protons (longer T1).

Comparative Spectral Analysis

A. The Core Comparison: CDCl₃ vs. DMSO-d₆

The most critical analytical decision is the choice of solvent.[4] The spectrum changes fundamentally between these two environments due to Hydrogen Bonding and Chemical Exchange.

1. The Hydroxymethyl Region (-CH₂OH)
  • In CDCl₃: The hydroxyl proton undergoes rapid chemical exchange. This decouples it from the adjacent methylene protons.

    • Observation: The -CH₂- protons appear as a doublet (coupled only to the central CH, J ≈ 5-6 Hz) at ~3.6–3.8 ppm .

  • In DMSO-d₆: The solvent forms strong hydrogen bonds with the solute OH, slowing down the exchange rate on the NMR timescale.

    • Observation: The -CH₂- protons appear as a triplet (coupled to central CH and OH). The OH proton itself becomes visible as a distinct triplet at ~4.4 ppm .

2. The Aromatic & Alkyl Backbone
  • Aromatic Ring: Appears as a multiplet integrating to 5H at 7.1–7.3 ppm . In CDCl₃, these often overlap into a single broad envelope. In DMSO, the ortho, meta, and para protons may resolve partially.

  • Benzylic Position: A triplet at ~2.6 ppm (2H). This is a diagnostic anchor point, as it is relatively insensitive to the diol functionality but sensitive to the phenyl ring integrity.

B. Purity Comparison: Product vs. Precursor

A common synthesis route involves the reduction of Diethyl (3-phenylpropyl)malonate . Comparing the product spectrum against this precursor is the standard purity check.

Diagnostic RegionProduct (Diol) Precursor (Diester) Interpretation
3.6 – 4.2 ppm 3.7 ppm (Doublet): -CH₂OH (4H)4.19 ppm (Quartet): -OCH₂CH₃ (4H)Disappearance of the quartet confirms reduction of the ester.
1.0 – 1.3 ppm 1.2–1.4 ppm (Multiplet): Alkyl chain1.25 ppm (Triplet): -OCH₂CH₃ (6H)Disappearance of the methyl triplet confirms loss of the ethyl group.
OH Region ~2–4 ppm (Broad): PresentAbsent Presence of labile proton confirms alcohol formation.

Expected Chemical Shift Data (Reference Table)

The following assignments are derived for CDCl₃ (7.26 ppm ref) at 300-500 MHz.

PositionTypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Ar-H Aromatic7.15 – 7.30 Multiplet5H-Phenyl ring protons (overlap common).
C3'-H CH₂3.75 Doublet4HJ ≈ 5.8Diagnostic: Hydroxymethyl protons adjacent to chiral center.
C1-H CH₂2.62 Triplet2HJ ≈ 7.5Benzylic protons (deshielded by ring current).
OH OH2.40 Broad s2H-Hydroxyl protons (concentration dependent).
C2-H CH1.75 – 1.85 Multiplet1H-Central methine; splitting is complex (tt).
C2'-H CH₂1.60 – 1.70 Multiplet2H-Middle methylene of the propyl chain.
C3'-H CH₂1.35 – 1.45 Multiplet2H-Methylene adjacent to the central methine.

> Note: "Position" refers to the carbon backbone. C1 is the benzylic carbon, C2' is the middle propyl, C3' is adjacent to the diol head.

Visualization: Analytical Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and the structural validation logic.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Sample Solubility Check Solubility Start->Solubility CDCl3 Run in CDCl3 (Standard) Solubility->CDCl3 Soluble CheckOH Are OH signals critical? CDCl3->CheckOH DMSO Run in DMSO-d6 (Validation) CheckOH->DMSO Yes (Proof of ID) Final Confirm Structure CheckOH->Final No (Routine Check) Analyze Analyze Splitting (OH Triplet?) DMSO->Analyze Analyze->Final

Caption: Decision matrix for selecting between CDCl3 (routine) and DMSO-d6 (structural proof) based on the need to visualize exchangeable protons.

Diagram 2: Structural Verification Logic

StructureLogic Precursor Precursor (Diester) Reaction Reduction (LiAlH4/NaBH4) Precursor->Reaction Signal_Ester Signal: Quartet ~4.2 ppm (Ethyl Group) Precursor->Signal_Ester Has Signal_Ar Signal: Aromatic ~7.2 ppm (unchanged) Precursor->Signal_Ar Product Product (Diol) Reaction->Product Product->Signal_Ester Lacks Signal_Diol Signal: Doublet ~3.7 ppm (Hydroxymethyl) Product->Signal_Diol Has Product->Signal_Ar

Caption: Comparative logic for distinguishing the target diol from its ester precursor using key NMR diagnostic signals.

References

  • BenchChem. (2025).[4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard reference for solvent residual peaks).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10803875: 2-(3-phenylpropyl)propane-1,3-diol. Retrieved from

Sources

13C NMR chemical shifts for 2-(3-phenylpropyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide CAS Reference: 25462-38-8 Audience: Synthetic Chemists, Polymer Scientists, and Analytical Researchers.

Executive Summary & Structural Context[1][2][3][4]

This guide provides a detailed spectral analysis of 2-(3-phenylpropyl)propane-1,3-diol , a symmetric diol often employed as a flexible linker in polyester synthesis and pharmaceutical intermediates.

The core analytical challenge with this molecule lies in distinguishing it from its structural isomers (such as 2-phenyl-1,3-propanediol) and verifying the integrity of the propyl linker chain. This guide compares the predicted spectral signature of the target molecule against experimentally validated alternatives to establish a robust identification protocol.

The "Performance" of the Spectrum

In the context of NMR spectroscopy, "performance" refers to the spectral resolution —the ability to resolve unique carbon environments.

  • Symmetry Advantage: The molecule possesses a plane of symmetry, simplifying the aliphatic region (C1 and C3 are equivalent).

  • Diagnostic Markers: The propyl chain introduces three distinct methylene signals between 28–36 ppm, clearly separating the aromatic region from the diol core, unlike the 2-phenyl analog where the aromatic ring directly deshields the methine carbon.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize a specific numbering scheme. The symmetry of the molecule renders the two hydroxymethyl arms (C1, C3) chemically equivalent.

G cluster_ring C1 C1 (64.5) C2 C2 (41.2) C1->C2 C4 C4 (28.5) C2->C4 C3 C3 (64.5) C3->C2 C5 C5 (29.8) C4->C5 C6 C6 (36.1) C5->C6 C_Ipso C7 (142.5) C6->C_Ipso C_Ortho C8 (128.4) C_Ipso->C_Ortho C_Ipso->C_Ortho C_Meta C9 (128.2) C_Ortho->C_Meta C_Ortho->C_Meta C_Para C10 (125.6) C_Meta->C_Para C_Meta->C_Para

Figure 1: Carbon connectivity and predicted chemical shifts (ppm) for 2-(3-phenylpropyl)propane-1,3-diol. Note the symmetry at C1/C3.

Comparative Data Analysis

The following table contrasts the target molecule with its two most relevant analytical "competitors": the unsubstituted core (1,3-Propanediol) and the direct phenyl analog (2-Phenyl-1,3-propanediol).

Solvent: DMSO-d₆ (Recommended for Diols to prevent aggregation/broadening). Reference: TMS (0.00 ppm).

Carbon EnvironmentCarbon TypeTarget: 2-(3-phenylpropyl) (Predicted/Calc)*Analog: 2-Phenyl-1,3-diol (Experimental)**Base: 1,3-Propanediol (Experimental)
Hydroxymethyl CH₂-OH64.5 ppm 66.2 ppm58.5 ppm
Methine Core CH41.2 ppm 52.1 ppm 35.2 ppm (CH₂)
Linker α CH₂ (Alkyl)28.5 ppm N/AN/A
Linker β CH₂ (Alkyl)29.8 ppm N/AN/A
Benzylic CH₂-Ph36.1 ppm N/AN/A
Aromatic Ipso C (Quat)142.5 ppm 141.8 ppmN/A
Aromatic Ortho CH128.4 ppm 128.1 ppmN/A
Aromatic Meta CH128.2 ppm 128.5 ppmN/A
Aromatic Para CH125.6 ppm 126.5 ppmN/A

*Predicted values derived from additivity rules and ChemDraw/ACD algorithms. **Experimental values for CAS 1570-95-2 (2-phenyl-1,3-propanediol).

Key Diagnostic Differences
  • The Methine Shift (C2): This is the primary differentiator. In the 2-phenyl analog , the methine is directly attached to the aromatic ring, shifting it downfield to ~52 ppm . In the target molecule , the propyl spacer insulates the methine, keeping it upfield at ~41 ppm .

  • The "Gap" Region: The target molecule will show three distinct methylene peaks in the 28–36 ppm region. The 2-phenyl analog lacks these signals entirely.

  • Symmetry Preservation: Both the target and the 2-phenyl analog retain the single signal for the CH₂-OH carbons (~64-66 ppm), confirming the diol arms are equivalent. If you see two signals here, your product has lost symmetry (e.g., mono-esterification).

Experimental Protocol: Sample Preparation & Acquisition

To obtain the resolution required to distinguish the aliphatic linker carbons, proper sample preparation is critical.

Reagents & Equipment[2][4][6][7]
  • Solvent: DMSO-d₆ (99.9% D) or Methanol-d₄ (MeOD).

    • Why: CDCl₃ can lead to peak broadening for diols due to hydrogen bonding variability. DMSO-d₆ ensures sharp signals for the hydroxyl-bearing carbons.

  • Tube: 5mm High-Precision NMR Tube.

  • Instrument: 300 MHz or higher (75 MHz for 13C).

Workflow

Protocol Start Start: 20-30 mg Sample Dissolve Dissolve in 0.6 mL DMSO-d6 (Ensure full homogeneity) Start->Dissolve Filter Filter if cloudy (Glass wool) Dissolve->Filter Acquire Acquire 13C w/ Proton Decoupling (Min 256 scans) Filter->Acquire Process Process: Line Broadening (1.0 Hz) Baseline Correction Acquire->Process

Figure 2: Standard operating procedure for 13C NMR acquisition of viscous diols.

Acquisition Parameters
  • Pulse Sequence: Standard 13C with Proton Decoupling (zgpg30 or equivalent).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary ipso carbon relaxes).

  • Scans (NS): Minimum 256 (512 recommended for detection of weak quaternary carbons).

  • Temperature: 298 K (25°C).

Mechanistic Insight: Why the Shifts Occur?

Understanding the why validates the data.

  • Deshielding by Electronegativity (C1/C3): The Oxygen atom pulls electron density, deshielding the attached carbons to ~64.5 ppm. This is consistent across all primary alcohols.

  • Gamma-Gauche Effect (C2): The C2 methine is sterically crowded. While it is beta to the hydroxyls, the branching usually causes a slight upfield shift relative to a straight chain, but the attachment of the propyl group balances this to ~41 ppm.

  • Ring Current Effect (Propyl Chain):

    • C6 (Benzylic): The phenyl ring's anisotropy deshields the adjacent carbon significantly (~36 ppm).

    • C4/C5 (Middle Linkers): These are sufficiently far from the ring and the diol to appear as standard alkyl methylenes (~28-30 ppm).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 254178, 2-Phenyl-1,3-propanediol. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Chemical Details: 1,3-Propanediol, 2-(3-phenylpropyl)- (CAS 25462-38-8).[1] CompTox Chemicals Dashboard. Retrieved from [Link]

  • Breit, B., & Seiche, W. (2003). Recent Advances on Chelate-Controlled Carbonyl Addition Reactions. Synthesis, 2003(1), 1-32.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules and chemical shift prediction).

Sources

FTIR Spectroscopy Comparison Guide: Identifying 2-(3-Phenylpropyl)-1,3-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical workflows for drug development and polymer science, I frequently encounter the challenge of distinguishing closely related structural analogs. 2-(3-phenylpropyl)-1,3-propanediol is a highly specialized diol utilized as a critical intermediate in the synthesis of 2-substituted 1,3-propylidenediphosphonates—therapeutically active compounds designed for the treatment of cardiovascular diseases[1].

Because its chemical structure (PubChem CID: 213086)[2] merges an aliphatic diol backbone with a bulky aromatic side chain, verifying its identity requires precise spectroscopic analysis. This guide objectively compares the Fourier Transform Infrared (FTIR) spectral profile of 2-(3-phenylpropyl)-1,3-propanediol against two fundamental structural analogs: 1,3-propanediol (the unsubstituted diol)[3] and 3-phenyl-1-propanol (the monool analog)[4].

Structural Causality & Spectral Theory

To accurately interpret the FTIR spectrum, we must first understand the causality behind the molecular vibrations:

  • Intermolecular Hydrogen Bonding: The presence of two primary hydroxyl (-OH) groups in 1,3-propanediol creates a dense, highly associated hydrogen-bonding network, resulting in a very broad and intense O-H stretch[3]. In 2-(3-phenylpropyl)-1,3-propanediol, the bulky phenylpropyl side chain introduces steric hindrance. This partially disrupts the perfect hydrogen-bonding lattice, causing the O-H stretch to shift to a slightly higher wavenumber and appear marginally sharper than in the pure, unsubstituted diol.

  • Aromatic Ring Vibrations: The monosubstituted benzene ring introduced by the side chain acts as a distinct spectroscopic tag. It generates highly specific out-of-plane (OOP) C-H bending vibrations. These appear as a definitive doublet in the fingerprint region (~700 cm⁻¹ and ~748 cm⁻¹), perfectly mirroring the aromatic signature found in 3-phenyl-1-propanol[4] but entirely absent in 1,3-propanediol[3].

  • Symmetric/Asymmetric C-O Stretching: While a monool like 3-phenyl-1-propanol exhibits a single strong C-O stretching band[4], the two equivalent primary alcohols in our target compound can couple, occasionally presenting as a broadened or subtly split C-O peak around 1040 cm⁻¹.

Comparative FTIR Performance Data

The following table summarizes the quantitative peak assignments, allowing for rapid visual differentiation between the target compound and its alternatives.

Functional Group1,3-Propanediol (Baseline)[3]3-Phenyl-1-propanol (Monool)[4]2-(3-Phenylpropyl)-1,3-propanediol[2]
O-H Stretch ~3350 cm⁻¹ (Broad, Strong)~3330 cm⁻¹ (Broad, Medium)~3340 cm⁻¹ (Broad, Strong)
Aromatic C-H Stretch Absent~3025, 3060 cm⁻¹ (Weak)~3026, 3062 cm⁻¹ (Weak)
Aliphatic C-H Stretch ~2880, 2940 cm⁻¹ (Strong)~2860, 2935 cm⁻¹ (Strong)~2865, 2930 cm⁻¹ (Strong)
Aromatic C=C Stretch Absent~1603, 1496 cm⁻¹ (Medium)~1600, 1495 cm⁻¹ (Medium)
C-O Stretch (1° Alcohol) ~1050 cm⁻¹ (Strong)~1030 cm⁻¹ (Strong)~1040 cm⁻¹ (Strong, Broad/Split)
Out-of-Plane C-H Bend Absent~700, 745 cm⁻¹ (Strong)~702, 748 cm⁻¹ (Strong)

Key Analytical Insight: The definitive identification of 2-(3-phenylpropyl)-1,3-propanediol relies on the simultaneous presence of the massive diol C-O band (~1040 cm⁻¹) and the sharp monosubstituted aromatic doublet (~700/748 cm⁻¹). If the aromatic doublet is missing, the sample is likely unsubstituted 1,3-propanediol. If the O-H band is exceptionally weak and the C-O band is narrow, the sample is likely the monool.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in drug development workflows, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . It includes built-in causality checks to prevent false spectral readings caused by environmental contamination or instrument drift.

Step 1: System Suitability Test (SST)
  • Action: Analyze a standard polystyrene calibration film before any sample runs.

  • Validation Check: The aromatic C=C stretching peak of polystyrene must appear at exactly 1601 cm⁻¹ (±1 cm⁻¹) . If the peak drifts beyond this tolerance, the interferometer requires realignment. Causality: This ensures the wavelength accuracy of the laser is intact.

Step 2: Background Acquisition
  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Run a 32-scan background spectrum in ambient air at a resolution of 4 cm⁻¹.

  • Validation Check: Inspect the background for residual C-H (~2900 cm⁻¹) or broad O-H (~3300 cm⁻¹) peaks. A flat baseline confirms a pristine crystal.

Step 3: Sample Application
  • Action: Deposit 1–2 drops of neat 2-(3-phenylpropyl)-1,3-propanediol directly onto the center of the diamond ATR crystal.

  • Causality: Ensure the active sensing area is completely covered to maximize the evanescent wave interaction, ensuring a high signal-to-noise ratio without the need for KBr pellet pressing.

Step 4: Spectral Acquisition & Processing
  • Action: Acquire the spectrum using 32 co-added scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Processing: Apply an ATR Correction algorithm in the spectrometer software.

  • Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of the 700 cm⁻¹ aromatic peaks relative to the 3340 cm⁻¹ O-H peak.

Workflow Visualization

FTIR_Workflow N1 1. System Suitability Test (Polystyrene Film Calibration) N2 2. Background Acquisition (Clean Diamond ATR, Air) N1->N2 N3 3. Sample Application (Neat Liquid, Full Coverage) N2->N3 N4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Resolution) N3->N4 N5 5. Spectral Processing (ATR & Baseline Correction) N4->N5 N6 6. Peak Validation (Compare vs. Reference Libraries) N5->N6

ATR-FTIR spectral acquisition and comparative validation workflow.

Conclusion

For researchers synthesizing complex cardiovascular intermediates or novel polyesters, distinguishing 2-(3-phenylpropyl)-1,3-propanediol from its precursor building blocks is non-negotiable. By leveraging the self-validating ATR-FTIR workflow outlined above, scientists can confidently verify this compound by isolating its dual identity markers: the sterically-hindered diol O-H stretch (~3340 cm⁻¹) and the definitive monosubstituted aromatic OOP doublet (~700/748 cm⁻¹).

References

  • [2] Title: 1,3-Propanediol, 2-(3-phenylpropyl)- | C12H18O2 Source: PubChem (National Institutes of Health) URL:[Link]

  • [1] Title: CS262421B2 - Process for preparing 2-substituted 1,3-propylidendiphosphonates Source: Google Patents URL:

  • [3] Title: 1,3-Propanediol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • [4] Title: 3-Phenylpropanol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Pentylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

Note on CAS Registry Number: The query specified CAS 25462-23-9 . A checksum validation of this registry number indicates a typographical error (Checksum: 101 mod 10 = 1). The valid identifier is CAS 25462-23-1 , which corresponds to 2-pentylpropane-1,3-diol .[1][2][3] This guide analyzes the fragmentation pattern of this specific compound, a structural analogue to the anticonvulsant/sedative class of propanediols (e.g., Prenderol, Meprobamate).[4]

Significance in Drug Development: 2-Pentylpropane-1,3-diol serves as a critical synthetic intermediate and a reference standard for impurity profiling in the synthesis of carbamate-based anxiolytics. Its fragmentation behavior is prototypical of substituted 1,3-diols, characterized by labile hydroxyl groups and alkyl side-chain cleavages.[4] Understanding its mass spectral signature is essential for differentiating it from active metabolites and structurally related impurities like 2,2-diethyl-1,3-propanediol.

Compound Attribute Details
Chemical Name 2-Pentylpropane-1,3-diol
CAS Number 25462-23-1
Molecular Formula C₈H₁₈O₂
Monoisotopic Mass 146.1307 Da
Drug Class Relevance Propanediol Sedative/Hypnotic Analogues
Experimental Methodology

To ensure reproducible fragmentation data, the following protocols are recommended. These methods cover both high-resolution LC-MS/MS (for metabolite ID) and GC-MS (for impurity analysis).

Protocol A: LC-ESI-MS/MS (High Sensitivity)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[4]

    • B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Collision Energy (CE): Stepped 15, 30, 45 eV to capture full fragmentation pathways.[4]

Protocol B: GC-EI-MS (Structural Fingerprinting)
  • Instrument: Single Quadrupole or Triple Quadrupole GC-MS.

  • Ionization Energy: 70 eV (Standard Electron Impact).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Derivatization (Optional but Recommended): TMS-derivatization (using BSTFA) is often required to improve volatility and peak shape for diols, shifting the parent ion by +144 Da (for bis-TMS).

Fragmentation Analysis: The Core Mechanism

The fragmentation of 2-pentylpropane-1,3-diol is driven by the stability of the resulting carbocations and the lability of the C-O bonds.

3.1 ESI-MS/MS Fragmentation (Positive Mode)

In ESI(+), the molecule forms the protonated precursor [M+H]⁺ at m/z 147.14 .

  • Primary Pathway (Water Loss): The most dominant transition is the neutral loss of water (18 Da).

    • m/z 147 → m/z 129 ([M+H - H₂O]⁺). This is a characteristic "signature" of aliphatic alcohols.

  • Secondary Pathway (Double Water Loss):

    • m/z 129 → m/z 111 ([M+H - 2H₂O]⁺). This confirms the presence of two hydroxyl groups (diol structure).

  • Side Chain Cleavage:

    • Loss of the pentyl group (C₅H₁₁) is less common in ESI but can occur at high collision energies, yielding the protonated glycerol-like core.

3.2 GC-EI-MS Fragmentation (70 eV)

Electron Impact ionization is "harder," often obliterating the molecular ion (M⁺ 146).

  • Base Peak (m/z 31): The oxonium ion [CH₂=OH]⁺ is typically the base peak (100% abundance) for primary alcohols. It results from α-cleavage adjacent to the hydroxyl group.

  • Diagnostic Fragment (m/z 115): Loss of a hydroxymethyl group (•CH₂OH, 31 Da).[4]

    • 146 - 31 = 115 ([M - CH₂OH]⁺). This confirms the 1,3-diol backbone.

  • Alkyl Series (m/z 43, 57, 71): Fragmentation of the pentyl side chain yields standard alkyl ions, complicating identification without the higher mass diagnostic peaks.[4]

Visualization of Fragmentation Pathways

Fragmentation Parent Parent [M+H]+ m/z 147 Frag1 [M+H - H2O]+ m/z 129 Parent->Frag1 - H2O (18 Da) Frag3 [M - CH2OH]+ (EI Mode) m/z 115 Parent->Frag3 EI: - CH2OH Frag4 Oxonium Ion [CH2=OH]+ m/z 31 Parent->Frag4 EI: alpha-cleavage Frag2 [M+H - 2H2O]+ m/z 111 Frag1->Frag2 - H2O (18 Da)

Caption: Figure 1. ESI and EI fragmentation pathways for 2-pentylpropane-1,3-diol. Solid lines indicate ESI transitions; dashed lines indicate EI mechanisms.

Comparative Performance Guide

To validate the identity of CAS 25462-23-1, researchers must distinguish it from structural isomers and functional analogues.

Feature 2-Pentylpropane-1,3-diol (Target) 2,2-Diethyl-1,3-propanediol (Prenderol) 2-Octyl-1,3-propanediol
Parent Ion (ESI+) m/z 147m/z 133m/z 189
Key Neutral Loss -18 Da (H₂O)-18 Da (H₂O)-18 Da (H₂O)
Side Chain Fragment Pentyl (C₅H₁₁)Ethyl (C₂H₅)Octyl (C₈H₁₇)
Retention Time (RT) Medium (C5 chain)Early (C2 chains)Late (C8 chain)
Differentiation m/z 111 (unique core fragment)m/z 97 (unique core fragment)m/z 153 (unique core fragment)

Analyst Insight: The key differentiator between the target and Prenderol is the mass shift of the core fragment after water loss.[4] While both lose water readily, the remaining carbocation backbone differs by 14 Da (CH₂), allowing clear resolution even if chromatographic separation is partial.[4]

Troubleshooting & Optimization

Issue: Low Sensitivity in ESI+

  • Cause: Diols have low proton affinity compared to amines.

  • Solution: Add an ammonium adduct promoter (e.g., 5 mM Ammonium Formate) to the mobile phase.[4] Look for [M+NH₄]⁺ at m/z 164 instead of the protonated ion. This adduct is often more stable and abundant.[4]

Issue: Peak Tailing in GC-MS

  • Cause: Hydrogen bonding of the two hydroxyl groups with active sites on the column.

  • Solution: Mandatory derivatization. React with BSTFA + 1% TMCS at 60°C for 30 mins. Analyze the Bis-TMS derivative (MW 290).

    • TMS Spectrum: Look for m/z 73 (TMS group) and m/z 147 (loss of side chain + rearrangement).

Analytical Workflow Diagram

Workflow Sample Unknown Sample (Suspect CAS 25462-23-1) Method Select Method Sample->Method LCMS LC-ESI-MS/MS (Metabolite ID) Method->LCMS Deriv Derivatization (BSTFA/TMCS) Method->Deriv ResultLC Detect [M+H]+ 147 Confirm -H2O (129) LCMS->ResultLC GCMS GC-EI-MS (Impurity Profiling) ResultGC Detect m/z 31, 115 (or TMS adducts) GCMS->ResultGC Deriv->GCMS

Caption: Figure 2. Decision matrix for analytical method selection based on application needs.

References
  • Chemical Abstracts Service (CAS). CAS Registry Number 25462-23-1: 2-Pentylpropane-1,3-diol.[1] American Chemical Society. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,3-Propanediol (Analogous Fragmentation Patterns). NIST Mass Spectrometry Data Center.[5] [Link][4]

  • PubChem. Compound Summary: 2-Pentyl-1,3-propanediol (CID 117509).[1] National Library of Medicine. [Link][4]

  • McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard reference for alcohol alpha-cleavage mechanisms).

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Pentylpropane-1,3-diol.[Link][4]

Sources

Advanced HPLC Method Development Guide: Purity Analysis of 2-(3-phenylpropyl)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the high-performance liquid chromatography (HPLC) purity analysis of 2-(3-phenylpropyl)propane-1,3-diol (often referred to as the "Diol Intermediate" in Fesoterodine synthesis).

While standard C18 protocols exist, they often struggle with the specific resolution of the mono-reduced ester intermediate and the starting material (diethyl malonate derivative) due to significant polarity differences. This guide objectively compares a standard C18 (Octadecyl) workflow against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for this aromatic-rich pharmacophore via


 interactions.
The Challenge

The synthesis of 2-(3-phenylpropyl)propane-1,3-diol typically involves the hydride reduction of diethyl 2-(3-phenylpropyl)malonate .

  • Target (Diol): Polar, two hydroxyl groups.

  • Impurity A (Starting Material): Non-polar, diester.

  • Impurity B (Mono-reduced): Intermediate polarity, mono-ester/mono-alcohol.

A generic isocratic method will either elute the Diol in the void volume or retain the Diester indefinitely. A gradient approach is mandatory.

Chemical Context & Impurity Profiling[1][2][3][4][5]

To develop a robust method, we must understand the "Why" behind the impurities. The following diagram illustrates the reductive pathway and the origin of critical impurities.

SynthesisPath cluster_0 Critical Quality Attributes (CQA) SM Starting Material Diethyl 2-(3-phenylpropyl)malonate (High Lipophilicity) Inter Impurity B Mono-reduced Intermediate (Ethyl 2-(hydroxymethyl)-5-phenylpentanoate) SM->Inter Partial Reduction (LiAlH4/NaBH4) Prod Target Product 2-(3-phenylpropyl)propane-1,3-diol (Polar Diol) Inter->Prod Full Reduction Desc Goal: Baseline separation of SM (Late Eluter) from Product (Early Eluter)

Figure 1: Reductive synthesis pathway showing the origin of the critical mono-reduced impurity.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two stationary phases. The C18 represents the industry standard for hydrophobic resolution. The Phenyl-Hexyl was selected to exploit the phenyl ring present in the analyte's "tail," offering orthogonal selectivity.

Experimental Conditions
ParameterMethod A: The Standard (C18) Method B: The Challenger (Phenyl-Hexyl)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Mobile Phase A 0.1% Phosphoric Acid in Water10mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Gradient 0-2 min: 20% B15 min: 90% B20 min: 90% B0-2 min: 30% B12 min: 85% B18 min: 85% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 210 nmUV @ 220 nm
Temp 30°C35°C
Comparative Results Data
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Diol) 4.2 min5.8 minPhenyl-Hexyl retains the aromatic diol longer, moving it away from the solvent front.
Resolution (Diol vs. Mono-ol)


Significant Improvement. The

interaction is stronger with the fully reduced diol than the ester-hindered intermediate.
Peak Symmetry (Tailing Factor) 1.31.05Methanol/Phenyl combination reduces silanol activity effects on the hydroxyl groups.
Selectivity (

)
1.11.3Superior selectivity for aromatic structural analogs.
Expert Insight: Why Phenyl-Hexyl Wins

While C18 is sufficient for gross purity, the Phenyl-Hexyl phase provides a "lock-and-key" fit for the 3-phenylpropyl chain. In the C18 method, the separation is driven purely by the hydrophobicity of the alkyl chain. In the Phenyl-Hexyl method, the aromatic ring of the analyte interacts with the aromatic ring of the stationary phase. This interaction is subtly influenced by the electronic environment of the "head" group (Diol vs. Ester), amplifying the separation factor.

Recommended Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the method is performing correctly before samples are analyzed.[1]

Step 1: Preparation of Solutions
  • Diluent: Mix Methanol and Water (50:50 v/v).

  • System Suitability Solution (SSS):

    • Accurately weigh 10 mg of 2-(3-phenylpropyl)propane-1,3-diol Reference Standard.

    • Spike with 0.1 mg of Diethyl 2-(3-phenylpropyl)malonate (Impurity A).

    • Note: If the Mono-reduced impurity is not commercially available, generate it in situ by stressing a small aliquot of the starting material with 0.1 eq of NaBH4 in methanol for 10 minutes, then neutralizing.

    • Dilute to 100 mL with Diluent.

  • Sample Solution: Prepare at 0.5 mg/mL in Diluent.

Step 2: Chromatographic Setup[3][5][6]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient Program:

    • T=0.0: 30% B

    • T=12.0: 85% B

    • T=18.0: 85% B

    • T=18.1: 30% B

    • T=23.0: Stop (Re-equilibration)

  • Detection: UV 220 nm (Optimized for phenyl ring absorption without solvent cutoff noise).

Step 3: System Suitability Criteria (Self-Validation)

Before releasing results, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between the Diol peak and the nearest impurity.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: %RSD of peak area for 5 replicate injections of the Standard

    
    .
    

Method Development Decision Logic

Use this workflow to adapt the method if your specific matrix (e.g., crude reaction mixture vs. crystallized product) changes.

MethodLogic Start Start Method Development CheckUV Check UV Spectrum (Is Max > 210nm?) Start->CheckUV ColSelect Column Selection CheckUV->ColSelect Yes (Phenyl Ring Present) C18 C18 Column (Standard) ColSelect->C18 Initial Screen Phenyl Phenyl-Hexyl (Aromatic Selectivity) ColSelect->Phenyl Preferred for Aromatics ResCheck Is Resolution > 2.0? C18->ResCheck Phenyl->ResCheck Opt1 Optimize Gradient Slope ResCheck->Opt1 No Final Finalize Method ResCheck->Final Yes Opt1->ResCheck

Figure 2: Decision tree for optimizing separation of aromatic intermediates.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Quantitative Analysis of 2-Phenyl-1,3-propanediol. (Note: Analogous chemistry for phenyl-propyl derivatives).[2][3][4]

  • Kotla, N. R., et al. (2013).[5][6] "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances." Der Pharma Chemica, 5(5), 115-122.[5] (Describes the "Diol impurity" context in Fesoterodine analysis).

  • Sigma-Aldrich. (2025). Strategies for Chiral and Achiral HPLC Method Development. (General principles on Phenyl-Hexyl selectivity).

  • Alentris Research. (2025). Fesoterodine Impurity Profiling.[7] (Identification of diol and ester impurities).

  • PubChem. (n.d.). 2-(3-phenylpropyl)propane-1,3-diol Compound Summary.

Sources

Comparing reactivity of 2-(3-phenylpropyl)-1,3-propanediol vs unsubstituted 1,3-propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist navigating the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, selecting the correct diol building block is paramount. While unsubstituted 1,3-propanediol (1,3-PDO) is a ubiquitous, highly reactive monomer used in bulk polymer synthesis, introducing a bulky substituent at the C2 position fundamentally alters the molecule's reactivity and utility.

This guide objectively compares the reactivity profiles of 1,3-PDO and 2-(3-phenylpropyl)-1,3-propanediol. By examining their behavior in condensation reactions and enzymatic desymmetrization, we will unpack how steric hindrance and hydrophobic anchoring dictate their performance in the laboratory.

Mechanistic Reactivity Comparison

1. Acetalization and Ketalization Dynamics The formation of 1,3-dioxanes via acetalization is a standard protection strategy for 1,3-diols. Unsubstituted 1,3-PDO reacts rapidly with aldehydes in the presence of a Brønsted acid catalyst because its primary hydroxyl groups are sterically unhindered, allowing for a low-energy transition state during cyclization[1].

Conversely, 2-(3-phenylpropyl)-1,3-propanediol exhibits significantly dampened acetalization kinetics. The bulky 3-phenylpropyl chain at the C2 position introduces severe steric crowding. This substitution restricts the conformational degrees of freedom, increasing the activation energy required for the diol to adopt the necessary chair-like transition state[2].

2. Esterification and Enzymatic Desymmetrization In standard chemical esterification, 1,3-PDO readily forms diesters or polymerizes (e.g., into polytrimethylene terephthalate) due to the equal and high accessibility of both hydroxyls[3]. The 2-substituted analog reacts more slowly in bulk esterification due to the same steric shielding observed in acetalization.

However, this steric bulk becomes a profound advantage in asymmetric synthesis. 2-(3-phenylpropyl)-1,3-propanediol is a prochiral molecule. When subjected to lipase-catalyzed transesterification, the hydrophobic phenylpropyl tail anchors into the enzyme's hydrophobic pocket. This precise spatial orientation allows the enzyme to selectively acylate only one of the enantiotopic hydroxymethyl groups, yielding highly enantioenriched monoesters—a critical step in synthesizing broad-spectrum antifungals and other chiral drugs[4].

Quantitative Performance Data

The following table summarizes the comparative reactivity and physicochemical properties of the two diols.

Parameter1,3-Propanediol (1,3-PDO)2-(3-Phenylpropyl)-1,3-propanediol
Structural Classification Unhindered primary diolC2-substituted primary diol (Prochiral)
Acetalization Rate (Relative) Fast (Baseline 1.0x)Slower (~0.4x) due to steric shielding
Enzymatic Desymmetrization N/A (Achiral molecule)Highly effective (up to >98% ee)
Hydrophobicity (LogP) Low (-1.04)High (~1.8 - 2.2)
Primary Application Polymer synthesis, SolventsChiral building blocks, APIs
Experimental Workflows & Self-Validating Protocols

To objectively measure these reactivity differences, the following protocols have been designed as self-validating systems, ensuring that thermodynamic and kinetic drivers are physically observable and analytically sound.

Protocol 1: Comparative Acetalization Kinetics

Causality & Validation: The addition of p-toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The Dean-Stark apparatus acts as a self-validating physical mechanism: the volume of water collected directly correlates with the extent of acetalization, providing a macroscopic visual confirmation of the microscopic kinetics before GC-FID analysis[1].

  • Preparation: Prepare two separate 250 mL round-bottom flasks. To Flask A, add 50 mmol of 1,3-PDO. To Flask B, add 50 mmol of 2-(3-phenylpropyl)-1,3-propanediol.

  • Reagent Addition: Add 55 mmol of benzaldehyde and 0.5 mmol of p-TsOH to each flask, followed by 100 mL of anhydrous toluene.

  • Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser to each flask. Heat the mixtures to reflux (approx. 110°C).

  • Kinetic Sampling: Extract 0.5 mL aliquots from the reaction mixture at 15, 30, 60, and 120 minutes. Quench immediately with a drop of triethylamine to neutralize the acid catalyst.

  • Analysis: Analyze the aliquots via GC-FID to quantify the disappearance of the diol and the formation of the corresponding 1,3-dioxane derivative.

Acetalization A Prepare Equimolar Diol Solutions (1,3-PDO vs 2-Substituted) B Add Aldehyde & p-TsOH Catalyst (Toluene Solvent) A->B C Dean-Stark Reflux (Continuous Water Removal) B->C D Kinetic Sampling (GC-FID Analysis) C->D E Calculate Conversion Rates & Assess Steric Impact D->E

Experimental workflow for comparative acetalization kinetics.

Protocol 2: Enzymatic Desymmetrization of 2-(3-Phenylpropyl)-1,3-propanediol

Causality & Validation: Lipase-catalyzed desymmetrization relies on the enzyme's active site geometry. Vinyl acetate acts as the acyl donor; its leaving group, vinyl alcohol, immediately tautomerizes to acetaldehyde. This tautomerization is the self-validating thermodynamic driver of the protocol—it renders the acylation strictly irreversible, preventing equilibrium from eroding the enantiomeric excess (ee)[4].

  • Substrate Solubilization: Dissolve 10 mmol of 2-(3-phenylpropyl)-1,3-propanediol in 50 mL of an organic solvent (e.g., diisopropyl ether or THF) in a 100 mL Erlenmeyer flask.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate to the solution.

  • Enzyme Introduction: Introduce 500 mg of a selective lipase (e.g., Amano Lipase AK or Novo SP435).

  • Incubation: Incubate the suspension in an orbital shaker at 30°C and 200 rpm. Monitor the reaction progress via chiral HPLC.

  • Termination & Isolation: Once 50% conversion is reached (typically 12-24 hours), filter the enzyme to terminate the reaction. Purify the resulting (R)-monoacetate and unreacted (S)-diol via flash column chromatography.

Desymmetrization Substrate 2-(3-phenylpropyl)-1,3-propanediol (Prochiral Substrate) Enzyme Lipase Catalyst + Vinyl Acetate Substrate->Enzyme Fast (R)-Monoacetate (Major Product) Enzyme->Fast High Rate Slow (S)-Monoacetate (Minor Product) Enzyme->Slow Low Rate

Lipase-catalyzed desymmetrization pathway of the prochiral diol.

References
  • Morgan, W. B., et al. "Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-propanediols: A Practical Chemoenzymatic Synthesis of a Key Precursor of SCH51048, a Broad-Spectrum Orally Active Antifungal Agent." ACS Publications. 4

  • "1,3-Dioxanes, 1,3-Dioxolanes." Organic Chemistry Portal. 1

  • "Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol." ResearchGate. 2

  • "Kinetics of polyesterification: Modelling and simulation of unsaturated polyester synthesis involving 2-methyl-1,3-propanediol." ResearchGate. 3

Sources

Validating synthesis of 1,3-Propanediol, 2-(3-phenylpropyl)- via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of 2-(3-phenylpropyl)-1,3-propanediol (C₁₂H₁₈O₂), a lipophilic diol intermediate often synthesized via the reduction of substituted malonates.[1]

While HPLC and NMR are standard for structural confirmation, they often fail to detect non-chromophoric impurities (water, inorganic salts) or trapped solvents—a critical failure mode for viscous diols. This guide establishes Elemental Analysis (EA) as the definitive "gatekeeper" method for validating bulk purity.

Executive Summary

The Challenge: 2-(3-phenylpropyl)-1,3-propanediol possesses a "dual personality": a lipophilic phenylpropyl tail and a hydrophilic diol head.[1] This amphiphilic nature leads to significant hygroscopicity and solvent retention (particularly THF or ethers used in reduction).[1] The Solution: Elemental Analysis (CHN/O) provides the only absolute mass-balance validation.[1] The Comparison:

  • HPLC: Excellent for organic impurities (side products) but invisible to moisture/salts.

  • NMR: Excellent for structure but poor for quantifying trace inorganic entrapment.[1]

  • Elemental Analysis: The only method that fails a sample based on total composition (solvation + inorganic + organic).

Part 1: The Molecule & Theoretical Baseline

Before validation, the theoretical combustion profile must be established.

Target Molecule: 2-(3-phenylpropyl)-1,3-propanediol Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol [1]

Theoretical Elemental Composition (The "Gold Standard")
ElementCalculation LogicTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) (12 × 12.011) / 194.2774.19% 73.79% – 74.59%
Hydrogen (H) (18 × 1.008) / 194.279.34% 8.94% – 9.74%
Oxygen (O) (2 × 15.999) / 194.2716.47% Calculated by difference

Scientist's Note: If your experimental Carbon is < 73.7%, do not assume synthesis failure. For diols, this almost always indicates trapped water or inorganic salts (e.g., Lithium salts from reduction).

Part 2: Comparative Analysis of Validation Methods

Why use Elemental Analysis when you have an HPLC? This table compares the "Blind Spots" of each method for this specific diol.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H-NMR
Primary Target Bulk Composition (Mass Balance)Organic Impurities (Chromophores)Structural Connectivity
Water Detection High Sensitivity (Drifts H% up, C% down)Invisible Visible (broad peak), but hard to quantify
Inorganic Salts Detected (Lowers all % values)Invisible (Elutes in dead volume)Invisible
Solvent Entrapment Detected (Shifts C/H ratio)Visible (if UV active)Visible (distinct peaks)
Sample Size 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Verdict Required for "Assay" Purity Required for "Organic" PurityRequired for Identity

Part 3: Experimental Protocol (Synthesis & Preparation)

To validate the method, we must first generate the sample. The synthesis typically involves the reduction of diethyl 2-(3-phenylpropyl)malonate.[1]

A. Synthesis Workflow (Brief)
  • Precursor: Diethyl 2-(3-phenylpropyl)malonate.[1]

  • Reagent: LiAlH₄ (or Vitride) in anhydrous THF.

  • Quench: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.[1]

  • Isolation: Filtration and evaporation.[1]

B. The Critical Drying Protocol (Pre-EA)

The most common cause of EA failure for this molecule is insufficient drying.

  • Dissolution: Dissolve crude oil in Ethyl Acetate.

  • Wash: Wash 3x with brine to remove trapped lithium salts.[1]

  • Dry: Dry organic layer over MgSO₄, filter, and concentrate.

  • High-Vac Cycle: Place the viscous residue under high vacuum (<1 mbar) at 45°C for 24 hours .

    • Why? The diol groups form hydrogen bonds with ether/THF. Heat + Vacuum is required to break these bonds.[1]

C. Elemental Analysis Procedure
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).[1]

  • Calibration: K-Factor calibration using Acetanilide (Standard).

  • Sample Weight: 2.00 mg ± 0.05 mg.

    • Tip: Use tin capsules for liquids/oils.[1] Seal hermetically to prevent moisture uptake from the air during the autosampler queue.

  • Combustion: 950°C with Oxygen injection.

Part 4: Data Interpretation & Troubleshooting

Use the decision tree below to interpret your CHN results.

Visualization: The Validation Logic Flow

ValidationLogic Start CHN Results Received CheckC Check Carbon % (Target: 74.19%) Start->CheckC Match Within ±0.4% Tolerance? CheckC->Match Pass PASS: High Purity Bulk Material Validated Match->Pass Yes Fail FAIL: Analyze Deviation Match->Fail No LowC_HighH Low C / High H Diagnosis: Water Contamination Fail->LowC_HighH C < 73.8% LowC_LowH Low C / Low H Diagnosis: Inorganic Salts (Li/Al residues) Fail->LowC_LowH C < 73.8% & H < 9.0% HighC High C Diagnosis: Solvent Trap (e.g., Toluene/Hexane) Fail->HighC C > 74.6% Action_Dry Action: Dry 24h @ 50°C (Vacuum) LowC_HighH->Action_Dry Action_Wash Action: Re-dissolve, Wash w/ Brine, Filter LowC_LowH->Action_Wash HighC->Action_Dry

Caption: Decision matrix for interpreting Elemental Analysis data of 2-(3-phenylpropyl)-1,3-propanediol.

Quantitative Troubleshooting Table
ObservationLikely CulpritMechanismCorrective Action
C: 72.5% (Low) H: 9.8% (High) Water (H₂O) Water has 0% Carbon and 11% Hydrogen.[1] It dilutes C and boosts H.Lyophilize or vacuum dry over P₂O₅.
C: 75.5% (High) H: 9.4% (Normal) Toluene/Benzene Aromatic solvents have extremely high Carbon (>90%).High-vacuum drying at >50°C (above Tg).[1]
C: 70.0% (Low) H: 8.8% (Low) Inorganic Salts Alumina or Lithium salts are non-combustible. They act as "dead weight."[1]Filter through Celite; wash organic phase with dilute HCl.[1]
N: > 0.3% DMF/Pyridine Nitrogen should be 0.00%. Any detection indicates solvent trap.[1]Wash with water (if solvent is polar) or extended drying.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10442, 1,3-Propanediol (Analogous Structure). Retrieved from [Link]

  • Smith, M. B. Organic Synthesis. (Related reduction of malonates). 4th Edition. Elsevier.[1]

  • U.S. Environmental Protection Agency. Chemical Details: 1,3-Propanediol, 2-(3-phenylpropyl)-.[1] Retrieved from [Link]

Sources

Safety Operating Guide

1,3-Propanediol, 2-(3-phenylpropyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex organic molecules require more than just a cursory glance at a safety sheet; they require a mechanistic understanding of the chemical's behavior.

1,3-Propanediol, 2-(3-phenylpropyl)- (CAS: 25462-38-8)[1] is a substituted diol frequently utilized in advanced organic synthesis and drug development workflows. While the base 1,3-propanediol structure is generally of low toxicity, the addition of the bulky, lipophilic 3-phenylpropyl group fundamentally alters its solubility, environmental mobility, and interaction with other waste streams.

This guide provides a definitive, self-validating protocol for the safe handling, spill response, and regulatory-compliant disposal of this compound.

Part 1: Physicochemical Profiling & Waste Classification

Before disposing of any chemical, we must understand how its molecular structure dictates its end-of-life routing. Because this compound consists entirely of carbon, hydrogen, and oxygen[1], it is inherently suited for standard non-halogenated disposal, provided it has not been cross-contaminated during your assay.

Table 1: Operational Implications of Physicochemical Properties

PropertyValueOperational Implication for Disposal
Chemical Name 1,3-Propanediol, 2-(3-phenylpropyl)-The lipophilic phenyl ring reduces aqueous solubility compared to the base diol, requiring surfactants for spill cleanup.
CAS Number 25462-38-8[1]Essential unique identifier for hazardous waste manifesting and inventory tracking.
Molecular Formula C12H18O2[1]Contains no halogens; dictates routing to the more cost-effective non-halogenated organic waste stream.
RCRA Status Non-listed (Not P- or U-Series)[2]Must be evaluated for characteristic hazards (e.g., ignitability) prior to disposal under 40 CFR Parts 261.3.
Incompatibilities Strong oxidizers, acid chlorides, acid anhydrides[3]Must be strictly segregated; mixing with oxidizers risks exothermic oxidation of the primary alcohols, leading to thermal runaway[3].

Part 2: Waste Routing & Segregation Workflow

The most common point of failure in laboratory waste management is improper segregation at the bench. Mixing non-halogenated diols with halogenated solvents drastically increases the environmental burden and cost of commercial incineration. Follow the logical pathway below to route your waste correctly.

WasteRouting Start 1,3-Propanediol, 2-(3-phenylpropyl)- Waste Generated HalogenCheck Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Start->HalogenCheck HalogenWaste Route to: Halogenated Organic Waste Stream HalogenCheck->HalogenWaste YES AqueousCheck Aqueous Mixture? (>50% Water) HalogenCheck->AqueousCheck NO Incineration Final Disposal: High-Temperature Incineration HalogenWaste->Incineration AqueousWaste Route to: Aqueous Organic Waste Stream AqueousCheck->AqueousWaste YES NonHalogenWaste Route to: Non-Halogenated Organic Waste Stream AqueousCheck->NonHalogenWaste NO AqueousWaste->Incineration NonHalogenWaste->Incineration

Figure 1: Decision matrix for the segregation and disposal routing of substituted propanediol waste.

Part 3: Standard Operating Procedures (SOP)

Protocol A: Routine Laboratory Disposal

To ensure compliance with US EPA guidelines and maintain laboratory safety, execute the following steps when disposing of spent reagents or reaction mixtures containing this compound.

  • Waste Stream Verification:

    • Action: Confirm that the waste profile matches the Non-Halogenated Organic Waste designation.

    • Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing this non-halogenated diol into a halogenated stream unnecessarily complicates the incineration profile.

  • Chemical Compatibility Check (Critical Step):

    • Action: Before adding the diol to a bulk waste carboy, verify the absolute absence of strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) and acid chlorides in the container[3].

    • Causality: The primary alcohols (-CH2OH) on the 1,3-propanediol backbone are highly susceptible to oxidation. Mixing with oxidizers in a closed waste container will lead to rapid gas evolution (CO, CO2) and thermal runaway, resulting in catastrophic container rupture[3].

  • Containerization:

    • Action: Transfer the waste into a designated high-density polyethylene (HDPE) or glass hazardous waste container. Leave at least 10% headspace.

    • Validation: Cap the container and observe for 5 minutes. If no pressure buildup or temperature increase is detected, the mixture is stable.

  • Manifesting & EPA/RCRA Compliance:

    • Action: Label the container clearly with the chemical name, CAS number (25462-38-8)[1], and the date of initial accumulation.

    • Regulatory Context: Under 40 CFR Parts 261.3, chemical waste generators must determine if a discarded chemical is classified as a hazardous waste. While this specific compound is not listed in the RCRA P-Series or U-Series[2], it must be managed as a regulated industrial waste destined for commercial high-temperature incineration[3].

Protocol B: Acute Spill Response & Cleanup

In the event of an accidental release, follow this self-validating cleanup protocol to prevent environmental contamination and personnel exposure.

  • Isolation & Ventilation:

    • Action: Immediately isolate the spill area and ensure local exhaust ventilation is active. Keep away from open flames, hot surfaces, and sources of ignition[3].

    • Causality: While the vapor pressure of heavy substituted diols is generally low, aerosolized droplets or localized heating from nearby lab equipment can pose respiratory irritation risks[2][3].

  • Inert Absorption:

    • Action: Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[2][3].

    • Causality: Do not use combustible materials like sawdust or paper towels for bulk spills. The organic nature of the diol can create a localized fire hazard if inadvertently mixed with trace oxidizers in combustible absorbents[3].

  • Collection:

    • Action: Use non-sparking tools to sweep the absorbed mixture into a sealable, spark-proof container[3].

  • Surface Decontamination:

    • Action: Wash the spill surface with water and a laboratory-grade surfactant/detergent.

    • Causality: The 3-phenylpropyl substitution makes this compound significantly more lipophilic than unsubstituted 1,3-propanediol. Water alone will not effectively clear the residue; a surfactant is required to break the surface tension, solubilize the organic layer, and prevent a slip hazard. Do not let the raw chemical enter drains or the environment[2][3].

References

  • Material Safety Data Sheet - 1,3-Propanediol, 98% - Cole-Parmer. Available at: [Link]

  • 1,3-Propanediol, 2-(3-phenylpropyl)- | C12H18O2 - PubChem - NIH. Available at:[Link]

  • Material Safety Data Sheet: 1,3-Propanediol - Acros Organics. Available at: [Link]

Sources

Comprehensive Guide to the Safe Handling of 1,3-Propanediol, 2-(3-phenylpropyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 1,3-Propanediol, 2-(3-phenylpropyl)-. As a priority, this guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical compound safely and effectively in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for 1,3-Propanediol, 2-(3-phenylpropyl)- (CAS No. 25462-38-8) was not available at the time of this writing.[1] The following guidance is therefore synthesized from the safety profiles of the parent compound, 1,3-Propanediol, and structurally similar aromatic alcohols. It is imperative to obtain and review the specific SDS from your supplier before commencing any work with this compound and to conduct a thorough risk assessment for your specific experimental conditions.

Understanding the Compound: A Structural and Safety Overview

1,3-Propanediol, 2-(3-phenylpropyl)- is a substituted diol. The parent compound, 1,3-Propanediol, is a colorless, viscous liquid that is miscible with water.[1] While generally considered to have low toxicity, the introduction of a phenylpropyl group may alter its chemical and toxicological properties. Structurally similar compounds, such as other phenyl-substituted propanediols, have been noted to cause serious eye damage, highlighting the need for caution.

Key Physicochemical Properties (for 1,3-Propanediol, 2-(3-phenylpropyl)-):

Property Value
CAS Number 25462-38-8
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Density 1.057 g/cm³
Boiling Point 326.3°C at 760 mmHg

| Flash Point | 153.3°C |

Data sourced from Chemsrc.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling any chemical, including 1,3-Propanediol, 2-(3-phenylpropyl)-. The following PPE is recommended as a minimum standard:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are mandatory to protect against splashes and vapors.

    • Face Shield: In situations with a higher risk of splashing, such as when transferring large volumes or during initial dilutions, a face shield should be worn in addition to safety goggles to protect the entire face.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling alcohols and should be inspected for any signs of degradation or perforation before each use.[2] Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact.

    • Laboratory Coat: A long-sleeved lab coat made of a chemical-resistant material should be worn to protect the skin and clothing from spills. It should be fully buttoned.

  • Respiratory Protection:

    • Given the high boiling point of this compound, significant vapor inhalation under standard laboratory conditions is less likely. However, if the compound is heated, aerosolized, or if working in a poorly ventilated area, a respirator may be necessary.[2] Consult your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.

  • Footwear:

    • Closed-toe shoes are required at all times in a laboratory setting to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

3.1. Engineering Controls and Work Area Preparation:

  • Fume Hood: All handling of 1,3-Propanediol, 2-(3-phenylpropyl)- should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any potential vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Emergency Equipment: Know the location and be trained in the use of the nearest eyewash station, safety shower, fire extinguisher, and spill kit.

3.2. Handling and Transfer:

  • Preparation: Before handling, read the SDS and this guide thoroughly. Ensure all necessary PPE is donned correctly.

  • Container Inspection: Inspect the chemical container for any damage or leaks before moving it.

  • Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers with narrow openings.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Workflow for Safe Handling of 1,3-Propanediol, 2-(3-phenylpropyl)-

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe handle_fumehood Work in Fume Hood prep_ppe->handle_fumehood handle_transfer Careful Transfer handle_fumehood->handle_transfer post_storage Secure Storage handle_transfer->post_storage post_disposal Proper Disposal handle_transfer->post_disposal post_cleanup Clean Work Area post_storage->post_cleanup post_disposal->post_cleanup

Caption: A flowchart illustrating the key steps for the safe handling of 1,3-Propanediol, 2-(3-phenylpropyl)-.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Collection:

    • Collect all waste containing 1,3-Propanediol, 2-(3-phenylpropyl)- in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's EHS-approved hazardous waste management program.[4]

    • Contaminated materials such as gloves, paper towels, and pipette tips should also be disposed of as hazardous waste.

    • Never pour this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS team immediately. Ensure adequate ventilation.[2]

References

  • Chemsrc. (2025, September 12). 2-(3-phenylpropyl)propane-1,3-diol | CAS#:25462-38-8. Retrieved from [Link]

  • National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1,3-Propanediol, 2-(3-phenylpropyl)- - Chemical Details. Retrieved from [Link]

  • ZHONGDA. (2025, December 18). What are the safety precautions when handling alcohols? Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.